1H-Pyrrolo[2,3-c]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKVAHFIYOMPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597022 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174610-12-9 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide to its Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of pharmacologically active molecules. Its rigid bicyclic structure, composed of fused pyrrole and pyridine rings, provides a versatile scaffold for the development of targeted therapeutics. This technical guide offers an in-depth overview of the chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a kinase inhibitor.
Core Chemical Properties
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 174610-12-9[1] |
| Molecular Formula | C₇H₇N₃[1][2] |
| Molecular Weight | 133.15 g/mol [3] |
| Canonical SMILES | C1=CNC2=C1C=NC=C2N |
| InChI Key | InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10)[2] |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | Value | Notes |
| Melting Point | Not available | A related compound, 5-methyl-1H-pyrrolo[2,3-b]pyridine, has a melting point of 138-139 °C. |
| Boiling Point | Predicted: 365.4±15.0 °C | Prediction for a related compound, 5-methyl-1H-pyrrolo[2,3-b]pyridine. |
| Solubility | Not available | The trifluoroacetate salt form is noted to have enhanced solubility and bioavailability[4] |
| pKa | Not available | The pyridine nitrogen imparts basic character to the molecule. |
| LogP | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the pyrrolopyridine core followed by the introduction of the amine functionality. While a specific protocol for the parent compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from the synthesis of analogous compounds, such as fluorinated derivatives.
General Synthetic Approach: Nitration and Reduction
A common strategy involves the nitration of a suitable 1H-pyrrolo[2,3-c]pyridine precursor, followed by the reduction of the nitro group to the desired amine.
Step 1: Nitration of 1H-Pyrrolo[2,3-c]pyridine
-
Objective: To introduce a nitro group at the 5-position of the pyrrolopyridine ring.
-
Reagents and Conditions:
-
Starting Material: 1H-Pyrrolo[2,3-c]pyridine
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.
-
-
General Procedure:
-
The 1H-pyrrolo[2,3-c]pyridine is dissolved in concentrated sulfuric acid and cooled to 0 °C.
-
A solution of nitric acid in sulfuric acid is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched by pouring it over ice, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium hydroxide).
-
The resulting 5-nitro-1H-pyrrolo[2,3-c]pyridine is extracted with an organic solvent and purified.
-
Step 2: Reduction of 5-Nitro-1H-pyrrolo[2,3-c]pyridine
-
Objective: To reduce the nitro group to an amine group.
-
Reagents and Conditions:
-
Starting Material: 5-Nitro-1H-pyrrolo[2,3-c]pyridine
-
Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
-
General Procedure (using SnCl₂):
-
5-Nitro-1H-pyrrolo[2,3-c]pyridine is dissolved in ethanol.
-
An excess of tin(II) chloride dihydrate is added, and the mixture is heated to reflux.
-
After the reaction is complete, the solvent is removed, and the residue is treated with a basic aqueous solution to precipitate the tin salts.
-
The desired this compound is then extracted with an organic solvent and purified by chromatography.
-
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest in drug discovery due to their potential to act as kinase inhibitors. Notably, the trifluoroacetate salt of this compound has been identified as an inhibitor of Serum- and Glucocorticoid-inducible Kinase 1 (SGK1)[4].
SGK1 Signaling Pathway
SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion transport. It is a key downstream effector of the PI3K/PDK1 signaling pathway[5][6]. The activation of SGK1 is initiated by extracellular signals that activate PI3K, leading to the production of PIP3. This recruits both PDK1 and SGK1 to the cell membrane, where PDK1 phosphorylates and activates SGK1. mTORC2 also plays a role in the full activation of SGK1 through phosphorylation[7]. Once activated, SGK1 phosphorylates a range of downstream targets, thereby regulating their activity.
Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of this compound against SGK1 or other kinases can be determined using various in vitro assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure is amenable to chemical modification, making it a valuable starting point for the development of potent and selective kinase inhibitors. The inhibition of the SGK1 signaling pathway by derivatives of this compound highlights its potential for therapeutic applications in diseases where this pathway is dysregulated, such as certain cancers and metabolic disorders. Further research to fully elucidate the physicochemical properties and to develop optimized synthetic routes will be crucial for advancing the use of this compound in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 1H-ピロロ[2,3-f]キノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound 2,2,2-Trifluoroacetate [smolecule.com]
- 5. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 6. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
Structure Elucidation of 1H-Pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: 1H-Pyrrolo[2,3-c]pyridin-5-amine, also known as 5-amino-6-azaindole, is a heterocyclic aromatic compound with the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . As a member of the azaindole family, it is a structural isomer of biologically important scaffolds. Azaindoles are recognized as "privileged structures" in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic intervention in diseases such as cancer. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including predicted spectroscopic data, a plausible synthetic protocol, and its potential biological context. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs and predictive models to offer a robust scientific profile.
Predicted Spectroscopic Data for Structural Characterization
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H1 (N-H, pyrrole) | ~11.0 - 11.5 | br s | - | Exchangeable with D₂O. |
| H7 | ~8.0 - 8.2 | s | - | Deshielded by the adjacent nitrogen atom of the pyridine ring. |
| H2 | ~7.3 - 7.5 | t | J ≈ 2.5 - 3.0 | Typical for pyrrole protons. |
| H4 | ~6.8 - 7.0 | s | - | Influenced by the electron-donating amino group. |
| H3 | ~6.3 - 6.5 | t | J ≈ 2.5 - 3.0 | Typical for pyrrole protons. |
| -NH₂ | ~5.0 - 5.5 | br s | - | Exchangeable with D₂O. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C7a | ~145 - 148 | Bridgehead carbon adjacent to pyridine nitrogen. |
| C5 | ~140 - 143 | Carbon bearing the amino group. |
| C4a | ~130 - 133 | Bridgehead carbon. |
| C7 | ~125 - 128 | Pyridine ring carbon. |
| C2 | ~120 - 123 | Pyrrole ring carbon. |
| C3 | ~100 - 103 | Pyrrole ring carbon. |
| C4 | ~95 - 98 | Pyridine ring carbon, shielded by the amino group. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (pyrrole N-H and -NH₂) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1640 - 1600 | Strong | N-H bending (scissoring) of the primary amine |
| 1580 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |
| 1350 - 1250 | Medium | C-N stretching (aromatic amine) |
| 900 - 650 | Medium, Broad | N-H wagging |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 133 | [M]⁺, Molecular ion |
| 116 | [M - NH₃]⁺, Loss of ammonia |
| 106 | [M - HCN]⁺, Loss of hydrogen cyanide from the pyrrole ring |
| 79 | Fragmentation of the pyridine ring |
Experimental Protocols
Generic Synthetic Protocol for 5-Amino-6-Azaindole Derivatives
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Reaction Scheme: A potential synthetic route could start from a suitably substituted aminopyridine, followed by the introduction of the pyrrole ring. One common method is the Bartoli indole synthesis or variations thereof.
Illustrative Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
Starting Material: A suitable starting material would be a 2,5-disubstituted pyridine, for instance, 2-chloro-5-nitropyridine.
-
Introduction of a protected amino group: The chloro group at the 2-position can be displaced by a protected amine (e.g., benzylamine) via nucleophilic aromatic substitution.
-
Reduction of the nitro group: The nitro group at the 5-position is then reduced to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
-
Formation of the pyrrole ring: The resulting 2-(protected amino)-5-aminopyridine can then be subjected to a ring-closing reaction to form the pyrrole moiety. This is a critical step and various indole synthesis methodologies could be adapted, such as the Fischer, Bartoli, or Madelung indole syntheses, likely requiring further functionalization of the pyridine ring.
-
Deprotection: If a protecting group was used for the amino group, a final deprotection step would be necessary to yield this compound.
Purification and Characterization: The final product would be purified using standard techniques such as column chromatography on silica gel. Characterization would involve the spectroscopic methods detailed above (NMR, IR, and Mass Spectrometry) to confirm the structure.
Biological Context and Signaling Pathways
The azaindole scaffold is a key component in a multitude of biologically active molecules, particularly as inhibitors of protein kinases.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2] The 7-azaindole isomer, for example, is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of kinases.[1]
While there is no specific information on the biological activity of this compound, its structural similarity to other active azaindoles suggests it could also function as a kinase inhibitor. The amino group at the 5-position could potentially be a key interaction point with the target protein or a site for further chemical modification to enhance potency and selectivity.
Illustrative Kinase Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-characterized signaling cascade that is frequently targeted by kinase inhibitors.[3][4]
Caption: A generic MAPK signaling pathway illustrating a potential point of inhibition.
This diagram illustrates how a kinase inhibitor, potentially one based on the this compound scaffold, could block the signaling cascade at the level of a specific kinase (e.g., Raf), thereby preventing downstream events that lead to cellular responses like proliferation.
Conclusion
The structural elucidation of this compound presents a challenge due to the current lack of direct experimental data. However, by employing predictive spectroscopic methods and drawing parallels with well-characterized azaindole analogs, a comprehensive and scientifically sound profile of this molecule can be constructed. The predicted spectral data provides a valuable reference for researchers aiming to synthesize and characterize this compound. The outlined synthetic strategy offers a viable starting point for its preparation. Furthermore, the established importance of the azaindole scaffold in medicinal chemistry, particularly as kinase inhibitors, provides a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area of drug discovery.
References
Spectroscopic Profile of 1H-Pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data for Researchers, Scientists, and Drug Development Professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1H-Pyrrolo[2,3-c]pyridin-5-amine. These predictions are based on the analysis of similar heterocyclic systems and the known effects of substituents on chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Pyrrole NH) | 11.0 - 12.0 | br s | - |
| H2 | 7.2 - 7.4 | t | ~2.5 |
| H3 | 6.4 - 6.6 | t | ~2.5 |
| H4 | 7.8 - 8.0 | s | - |
| H6 | 8.0 - 8.2 | s | - |
| NH₂ (Amine) | 5.0 - 6.0 | br s | - |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 120 - 125 |
| C3 | 100 - 105 |
| C3a | 125 - 130 |
| C4 | 135 - 140 |
| C5 | 145 - 150 |
| C6 | 110 - 115 |
| C7a | 140 - 145 |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3300 - 3500 | Medium, Broad |
| N-H Stretch (Amine) | 3100 - 3300 | Medium, Two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C & C=N Stretch (Aromatic Rings) | 1500 - 1650 | Medium to Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molar mass: 133.15 g/mol ), the following is expected:
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 133 | Molecular ion |
| [M+H]⁺ | 134 | Protonated molecular ion (common in ESI, CI) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can affect chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
EI: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the high-vacuum source where it is bombarded with electrons.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
Spectroscopic Analysis Workflow
Caption: Workflow of Spectroscopic Analysis.
The Biological Frontier of 1H-Pyrrolo[2,3-c]pyridin-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridine scaffold, a notable privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide focuses on the biological activities of derivatives of 1H-pyrrolo[2,3-c]pyridin-5-amine and its closely related isomers, providing a comprehensive overview of their potential as therapeutic agents. This document details their anticancer properties, their role as kinase inhibitors, and their function as potassium-competitive acid blockers, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents, particularly through the inhibition of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Antiproliferative and Tubulin Polymerization Inhibition Data
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below. Additionally, the inhibitory activity against tubulin polymerization is presented for a lead compound.
| Compound ID | R Group | HeLa IC50 (μM)[1][2][3][4] | SGC-7901 IC50 (μM)[1][2][3][4] | MCF-7 IC50 (μM)[1][2][3][4] |
| 10a | Phenyl | 0.85 | 1.02 | 1.21 |
| 10b | 2-Methylphenyl | 0.73 | 0.88 | 1.05 |
| 10c | 3-Methylphenyl | 0.69 | 0.81 | 0.97 |
| 10f | 2-Methoxyphenyl | 0.45 | 0.56 | 0.68 |
| 10k | 4-Ethoxyphenyl | 0.33 | 0.41 | 0.52 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.003 |
| Compound ID | Tubulin Polymerization IC50 (μM) |
| 10t | 2.8 |
| Colchicine | 2.1 |
Experimental Protocols
A general synthetic route for the preparation of the 1H-pyrrolo[3,2-c]pyridine derivatives involves a multi-step process. The key steps are outlined in the workflow diagram below. Detailed experimental conditions, including reagents, solvents, reaction times, and temperatures, can be found in the cited literature.[1][2][3][4]
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
The ability of the compounds to inhibit tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer was prepared.
-
Compound Addition: The test compounds at various concentrations were added to the reaction mixture.
-
Polymerization Initiation: Polymerization was initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.
-
IC50 Calculation: The IC50 values were determined by analyzing the polymerization curves.[1][5][6][7]
Visualization of Experimental Workflow
Caption: General experimental workflow for synthesis and biological evaluation.
Kinase Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is often implicated in cancer and inflammatory diseases.
Quantitative Kinase Inhibition Data
The inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR and JAK isoforms are presented below.
FGFR Inhibition
| Compound ID | FGFR1 IC50 (nM)[8] | FGFR2 IC50 (nM)[8] | FGFR3 IC50 (nM)[8] | FGFR4 IC50 (nM)[8] |
| 4h | 7 | 9 | 25 | 712 |
JAK Inhibition
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 31g | 1.4 | 125 | 2.5 |
Experimental Protocols
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A general protocol is outlined below.
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
To assess the inhibitory effect of the compounds on kinase activity within a cellular context, Western blot analysis of downstream signaling proteins is performed.
-
Cell Treatment: Cells are treated with the test compound for a defined period, followed by stimulation with a growth factor or cytokine to activate the target kinase.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. An antibody for the total protein is used as a loading control.
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of inhibition.[9][10][11]
Signaling Pathway Diagrams
Caption: Simplified FGFR signaling pathway.
Caption: Simplified JAK-STAT signaling pathway.[12][13][14][15][16]
Potassium-Competitive Acid Blockers (P-CABs)
1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives have been identified as potent potassium-competitive acid blockers (P-CABs). These compounds inhibit the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion, by competing with potassium ions.
Quantitative H+/K+-ATPase Inhibition Data
The in vitro inhibitory activity of several 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives against H+/K+-ATPase is presented below.
| Compound ID | R1 | R2 | R3 | H+/K+-ATPase IC50 (nM) |
| 1 | H | Me | Me | 27 |
| 5d | H | Me | Me | 14 |
| 5e | H | Me | Me | 11 |
| 10c | iBu | Me | Me | 8 |
Experimental Protocol: H+/K+-ATPase Inhibition Assay
The inhibitory activity of the compounds on the gastric proton pump is determined using an in vitro H+/K+-ATPase inhibition assay.
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of animals, such as rabbits or hogs.
-
Assay Reaction: The enzyme is incubated with the test compound at various concentrations in a buffer containing MgCl2 and KCl.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Inorganic Phosphate Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves of enzyme inhibition.[5][11][17]
H+/K+-ATPase Mechanism Diagram
Caption: Simplified mechanism of the gastric H+/K+-ATPase.[18][19][20][21][22]
Allosteric Modulation of mGluR5
1H-Pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as a novel class of allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a potential therapeutic target for various neurological and psychiatric disorders.
Quantitative mGluR5 Antagonism Data
The in vitro potency of a representative 1H-pyrrolo[2,3-c]pyridine-7-carboxamide as an mGluR5 antagonist is provided below.
| Compound ID | mGluR5 IC50 (nM) |
| Example 1 | 15 |
Experimental Protocol: mGluR5 Functional Assay
The antagonistic activity of the compounds on mGluR5 is typically evaluated using a cell-based functional assay that measures changes in intracellular calcium levels.
-
Cell Culture: Cells stably expressing mGluR5 (e.g., HEK293 cells) are cultured in a suitable medium.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Incubation: The cells are incubated with the test compounds at various concentrations.
-
Agonist Stimulation: The cells are stimulated with an mGluR5 agonist (e.g., glutamate or quisqualate).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
IC50 Determination: The IC50 values are determined by analyzing the dose-dependent inhibition of the agonist-induced calcium response.
mGluR5 Signaling Pathway Diagram
Caption: Simplified mGluR5 signaling pathway.[23][24][25][26][27]
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers represent a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad range of biological activities, including potent anticancer effects through tubulin polymerization inhibition, selective kinase inhibition for cancer and inflammatory diseases, effective gastric acid suppression via H+/K+-ATPase inhibition, and allosteric modulation of mGluR5 for neurological disorders. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of these promising compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize the therapeutic potential of this chemical class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shutterstock.com [shutterstock.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 19. drkumardiscovery.com [drkumardiscovery.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
In Vitro Evaluation of 1H-Pyrrolo[2,3-c]pyridin-5-amine Analogs: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro evaluation of 1H-Pyrrolo[2,3-c]pyridin-5-amine analogs and related pyrrolopyridine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation
The biological activity of various pyrrolopyridine analogs has been investigated against a range of molecular targets and cancer cell lines. The following tables summarize the quantitative data from these in vitro studies, providing a comparative view of their potency and selectivity.
Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1][2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Human Melanoma (A375P)
| Compound | IC50 (µM) | Selectivity vs. NIH3T3 | Reference |
| 8b | Nanomolar range | High | [3] |
| 8g | Nanomolar range | High | [3] |
| 9a-e | Nanomolar range | Not specified | [3] |
| 9b-d | Not specified | High | [3] |
| 9i | Not specified | High | [3] |
| Sorafenib (control) | Micromolar range | Not specified | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation. Compounds with nanomolar IC50 values are considered highly potent.
Table 3: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth in the respective cancer cell lines.
Table 4: Haspin Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives
| Compound | Haspin IC50 (nM) | Reference |
| 3 | 10-80 | [5] |
| 8 | 10-80 | [5] |
| 10 | 10-80 | [5] |
| 15-17 | 10-80 | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of Haspin kinase activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. This section outlines the protocols for key experiments used in the evaluation of this compound analogs and related compounds.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is employed to determine the inhibitory activity of test compounds against specific kinases.[6]
-
Reagent Preparation : Prepare the target kinase, a suitable biotinylated substrate peptide, and ATP in a kinase reaction buffer. Serially dilute the test compound to a range of desired concentrations.
-
Incubation : Pre-incubate the kinase with the serially diluted test compound for a defined period to allow for binding.
-
Reaction Initiation : Initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed at a controlled temperature, typically 37°C.
-
Reaction Termination : Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Signal Detection : After an additional incubation period, read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition by the test compound.
Cell Proliferation Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to measure cell density and assess the anti-proliferative effects of a compound.[6]
-
Cell Seeding : Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with increasing concentrations of the test compound for 72 hours.
-
Cell Fixation : After the treatment period, fix the cells with trichloroacetic acid.
-
Staining : Stain the fixed cells with SRB dye.
-
Washing and Solubilization : Wash away the unbound dye and solubilize the protein-bound dye.
-
Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, and a decrease indicates inhibition of cell proliferation. The GI50 (concentration for 50% growth inhibition) can then be determined.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)
This flow cytometry-based assay is used to determine if the anti-proliferative activity of a compound is due to the induction of apoptosis.[6]
-
Cell Treatment : Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
Cell Collection : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation : Incubate the cells in the dark.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: Workflow for a typical TR-FRET based kinase inhibition assay.
Biological Activities and Therapeutic Potential
The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[7] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases.[8]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase targets implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).[1][8] Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2]
Specifically, this compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in cellular processes like electrolyte balance and cell proliferation.[7] SGK-1 inhibitors are being explored for their therapeutic potential in treating renal and cardiovascular diseases, as well as certain cancers.[7] Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as novel, allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[9]
The broader class of pyrrolopyrimidines, which are structurally related, are also potent kinase inhibitors, with some compounds approved for treating inflammatory or myeloproliferative diseases.[10] The antiproliferative activity of various pyrrolopyridine analogs has been demonstrated against a range of cancer cell lines, including melanoma, breast cancer, and gastric cancer.[3][4][11] Some derivatives have also been investigated for their activity as immunomodulators targeting Janus kinases (JAKs), such as JAK3.[12]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound 2,2,2-Trifluoroacetate [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives | MDPI [mdpi.com]
- 12. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolopyridine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1] This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, enabling it to effectively interact with the hinge region of various kinases.[2] The versatility of the pyrrolopyridine core allows for substitutions at multiple positions, providing a rich platform for the development of selective and potent inhibitors for a wide array of biological targets.[2] Consequently, pyrrolopyridine derivatives have emerged as a significant class of molecules in drug discovery, with applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors.
Core Structures and Isomers
The pyrrolopyridine scaffold can exist in six different isomeric forms, depending on the relative positions of the nitrogen atom in the pyridine ring and the fusion point with the pyrrole ring.[1] This structural diversity contributes to the wide range of biological activities observed for this class of compounds.
Approved Drugs and Clinical Significance
The therapeutic potential of pyrrolopyridine derivatives is highlighted by the successful development and FDA approval of several drugs incorporating this scaffold.
-
Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase carrying the V600E mutation, approved for the treatment of metastatic melanoma.[6][7]
-
Pexidartinib (Turalio®): A kinase inhibitor targeting colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3), approved for the treatment of tenosynovial giant cell tumor.[6][8]
These examples underscore the clinical importance of the pyrrolopyridine core in developing targeted therapies.
Quantitative Biological Activity Data
The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against different kinase targets and cancer cell lines. This data provides a comparative overview of the potency and selectivity of these compounds.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference(s) |
| Pexidartinib | CSF-1R | 17 | [9] |
| c-KIT | 12 | [9] | |
| FLT3-ITD | 9 | [9] | |
| Vemurafenib | BRAFV600E | 31 | [3] |
| Compound 12i | EGFRT790M | 0.21 | [10] |
| EGFR (wild-type) | 22 | [10] | |
| Compound 5k | EGFR | 79 | [11][12][13] |
| Her2 | 40 | [11][12][13] | |
| VEGFR2 | 136 | [11][12][13] | |
| CDK2 | 204 | [11][12][13] | |
| Compound 16c | JAK2 | 6 | [14] |
| Compound 42 | Cdc7 | 7 | [4][15][16] |
| Compound 12b | CSF1R | 0.53 | [17] |
| Baricitinib | JAK1 | 15.0 | [18] |
| JAK2 | 28.7 | [18] | |
| TYK2 | 29.0 | [18] | |
| Tofacitinib | JAK1 | 35.0 | [18] |
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference(s) |
| Compound 10t | HeLa (Cervical Cancer) | 0.12 | [19] |
| SGC-7901 (Gastric Cancer) | 0.18 | [19] | |
| MCF-7 (Breast Cancer) | 0.21 | [19] | |
| Compound 5k | MCF-7 (Breast Cancer) | 29 | [11][12][13] |
| HepG2 (Liver Cancer) | 35 | [11][12][13] | |
| HCT-116 (Colon Cancer) | 42 | [11][12][13] | |
| PC-3 (Prostate Cancer) | 59 | [11][12][13] | |
| Compound 16c | TF-1 (Erythroleukemia) | 0.14 | [14] |
Key Signaling Pathways in Pyrrolopyridine Drug Discovery
Pyrrolopyridine derivatives have been successfully developed to target key signaling pathways implicated in cancer and inflammatory diseases.
BRAF/MEK/ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8] The BRAF V600E mutation leads to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas.[6] Vemurafenib, a pyrrolo[2,3-b]pyridine derivative, selectively inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK.[6][8]
CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway plays a critical role in the proliferation, differentiation, and survival of macrophages.[1][19] In tenosynovial giant cell tumors, overexpression of the CSF-1 ligand leads to the recruitment and proliferation of CSF-1R expressing macrophages, which contribute to tumor growth.[20] Pexidartinib inhibits CSF-1R, leading to the depletion of tumor-associated macrophages.[1]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation.[18][21] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[22] Several pyrrolopyrimidine derivatives have been developed as potent and selective JAK inhibitors.[14][17][23]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[13][23][24] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[25][26] Pyrrolopyridine derivatives have been investigated as inhibitors of this pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 19. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 21. benchchem.com [benchchem.com]
- 22. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
1H-Pyrrolo[2,3-c]pyridin-5-amine: A Privileged Pharmacophore in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a significant pharmacophore in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a variety of biological targets, particularly enzymes involved in epigenetic regulation and neuronal signaling. This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-c]pyridin-5-amine and its derivatives, focusing on its role as a pharmacophore in the development of potent and selective inhibitors for key therapeutic targets. This document will detail the synthesis of the core scaffold, its biological targets, quantitative structure-activity relationships (SAR), and relevant experimental protocols.
Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core
The synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a critical first step in the development of derivatives based on this scaffold. A common and effective method involves the hydrogenation of a chloro-substituted precursor.
Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-c]pyridine
Materials:
-
7-chloro-1H-pyrrolo[2,3-c]pyridine
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
A suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Pd/C (50 mg) in ethanol (25 mL) is prepared in a reaction vessel.
-
The reaction vessel is subjected to a hydrogen atmosphere, typically using a balloon pressure of H₂.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filter cake is washed with ethyl acetate (10 mL).
-
The filtrate is collected and concentrated under reduced pressure.
-
The crude product is then purified by flash chromatography using a solvent system of dichloromethane/methanol/ammonium hydroxide (9/1/0.1 v/v/v).
-
The purified fractions are combined and concentrated to afford 1H-pyrrolo[2,3-c]pyridine as a white solid (380 mg, 75% yield).[1]
Note: The synthesis of the specific this compound from the 6-azaindole core would typically involve a nitration step at the 5-position followed by a reduction of the nitro group to the desired amine. While a specific detailed protocol for this transformation on the 1H-pyrrolo[2,3-c]pyridine core was not found in the reviewed literature, this is a standard synthetic route in heterocyclic chemistry.
Biological Targets and Therapeutic Potential
The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a versatile pharmacophore, with derivatives showing high potency against multiple important therapeutic targets. The primary areas of investigation for this core are in oncology and neuroscience.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9). Its dysregulation is strongly associated with the progression of various cancers, making it a prime target for anticancer therapies. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as a new class of highly potent and reversible LSD1 inhibitors.
The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-c]pyridine derivatives against LSD1 and their anti-proliferative effects on various cancer cell lines.
| Compound | LSD1 IC₅₀ (nM) | MV4;11 IC₅₀ (nM) | MOLM-13 IC₅₀ (nM) | H1417 IC₅₀ (nM) |
| GSK-354 (Reference) | 130 | 12 | 6240 | 212 |
| 23 | 3.6 | 1.1 | 182 | 2.3 |
| 27 | 6.5 | 1.3 | 29 | 2.3 |
| 29 | 5.1 | 0.7 | 31 | 1.1 |
| 46 (LSD1-UM-109) | 3.1 | 0.6 | 31 | 1.1 |
Data extracted from Wang et al., ACS Med. Chem. Lett. 2023, 14, 1389–1395.
LSD1 inhibition impacts multiple downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and Notch pathways.
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Allosteric modulators of mGluR5 are of significant interest for the treatment of various neurological and psychiatric disorders. 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of allosteric mGluR5 antagonists.
A study by Koller et al. describes the discovery and optimization of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as potent mGluR5 antagonists. The structure-activity relationship was explored by modifying substituents on the heterocyclic scaffold to improve physicochemical properties while maintaining high in vitro potency. For detailed IC₅₀ values, researchers are directed to the original publication.
| Compound Series | Target | Activity | Reference |
| 1H-pyrrolo[2,3-c]pyridine-7-carboxamides | mGluR5 | Allosteric Antagonists | Koller et al., Bioorg. Med. Chem. Lett.2012 , 22, 6454-6459 |
mGluR5 activation by glutamate initiates a signaling cascade through Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers modulate intracellular calcium levels and protein kinase C (PKC) activity, impacting neuronal function.
Detailed Experimental Methodologies
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed protocols for key assays used to characterize inhibitors targeting LSD1 and mGluR5.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The general workflow for evaluating novel compounds based on the this compound pharmacophore involves synthesis, purification, biochemical and cell-based assays, and data analysis.
Protocol 1: LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the enzymatic activity of LSD1 and the inhibitory potency of test compounds.
-
Principle: The assay measures the demethylation of a biotinylated monomethylated histone H3 peptide substrate (H3K4me1). An anti-H3K4 unmethylated (H3K4me0) antibody labeled with Eu³⁺-cryptate and streptavidin-XL665 are used for detection. Inhibition of LSD1 results in a decrease in the HTRF signal.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Flavin adenine dinucleotide (FAD)
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Eu³⁺-cryptate labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound followed by the LSD1 enzyme.
-
Initiate the enzymatic reaction by adding a mixture of FAD and the peptide substrate.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection mix containing the Eu³⁺-cryptate antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls to calculate IC₅₀ values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of an LSD1 inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest (e.g., MV4;11 for AML)
-
Complete cell culture medium
-
Test compounds
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Treat the cells with various concentrations of the compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a prolonged period (e.g., 72 hours to 10 days, depending on the inhibitor's mechanism) at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well and mix.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values.
-
Protocol 3: mGluR5 Radioligand Binding Assay
This assay evaluates the ability of test compounds to displace a radiolabeled ligand from the mGluR5 receptor, determining their binding affinity.
-
Principle: The assay measures the competition between a test compound and a radiolabeled antagonist (e.g., [³H]MPEP) for binding to mGluR5 expressed in cell membranes.
-
Materials:
-
Cell membranes prepared from HEK293 cells expressing rat or human mGluR5.
-
Radioligand: [³H]methoxyPEPy or similar.
-
Assay buffer (e.g., 50 mM Tris, 0.9% NaCl, pH 7.4).
-
Test compounds.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound, cell membranes, and the radioligand.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known mGluR5 antagonist).
-
Calculate the percent inhibition of specific binding at each compound concentration and determine the Ki or IC₅₀ values.
-
Conclusion
The this compound scaffold represents a highly valuable and "privileged" pharmacophore in contemporary drug discovery. Its demonstrated ability to serve as a core for potent and selective inhibitors of diverse and therapeutically relevant targets, such as LSD1 and mGluR5, underscores its importance. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework. Further exploration and optimization of derivatives of this compound hold significant promise for addressing unmet medical needs in oncology, neuroscience, and beyond.
References
An In-depth Technical Guide on 1H-Pyrrolo[2,3-c]pyridin-5-amine Analogues as Potassium-Competitive Acid Blockers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-c]pyridine derivatives as potent, orally active potassium-competitive acid blockers (P-CABs). P-CABs represent a novel class of drugs that inhibit gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway, offering potential advantages over traditional proton pump inhibitors (PPIs). This document details their mechanism of action, quantitative efficacy data, and the experimental protocols used for their evaluation.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are widely prevalent. The primary therapeutic approach has been the inhibition of the gastric H+,K+-ATPase (the proton pump). P-CABs are a new generation of acid suppressants that, unlike PPIs, inhibit the proton pump in a K+-competitive and reversible manner.[1] This mechanism allows for a rapid onset of action and prolonged acid suppression, independent of the pump's activation state.[1][2] The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a promising core structure for the development of novel P-CABs.
Mechanism of Action
P-CABs, including derivatives of 1H-pyrrolo[2,3-c]pyridine, exert their effect by competitively binding to the K+ binding site of the H+,K+-ATPase on the luminal membrane of gastric parietal cells.[3] This ionic bonding prevents the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid into the stomach lumen.[3] Unlike PPIs, P-CABs are stable in acidic conditions and do not require conversion to an active form.[3]
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid is a complex process regulated by various signaling pathways that converge on the parietal cell. The primary stimulants are histamine, acetylcholine, and gastrin.[4] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway.[4] This signaling cascade leads to the translocation and insertion of H+,K+-ATPase-rich tubulovesicles into the apical membrane, initiating acid secretion.[4][5] P-CABs directly inhibit this final step.
Figure 1: Simplified signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of 1H-pyrrolo[2,3-c]pyridine derivatives (P-CABs).
Quantitative Data on Efficacy
Research into 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives has yielded several potent P-CABs. The following tables summarize the in vitro and in vivo efficacy data for selected compounds from a key study.
In Vitro H+,K+-ATPase Inhibitory Activity
The in vitro potency of the compounds was determined by their ability to inhibit porcine gastric H+,K+-ATPase.
| Compound | R1 | R2 | R3 | R4 | H+,K+-ATPase IC50 (nM) |
| 5a | H | Me | Me | Benzyl | 27 |
| 5c | H | Me | Me | 2-Methylbenzyl | 42 |
| 5d | H | Me | Me | 3-Methylbenzyl | 19 |
| 5e | H | Me | Me | 4-Methylbenzyl | 21 |
| 10c | Me | Me | Me | 2-Fluorobenzyl | 10 |
Data extracted from a study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives.
In Vivo Gastric Acid Secretion Inhibitory Activity in Rats
The in vivo efficacy was assessed by measuring the inhibition of gastric acid secretion in anesthetized rats.
| Compound | Dose (mg/kg, i.v.) | Inhibition of Gastric Acid Secretion (%) |
| 5a | 1 | 62 |
| 5d | 1 | 75 |
| 5e | 1 | 78 |
| 10c | 1 | 45 |
Data extracted from a study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating 1H-pyrrolo[2,3-c]pyridine derivatives.
In Vitro H+,K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the H+,K+-ATPase enzyme.
Figure 2: Workflow for the in vitro H+,K+-ATPase inhibition assay.
Methodology:
-
Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from porcine gastric mucosa in the form of ion-leaky vesicles.
-
Reaction Mixture: The reaction is carried out in a buffer solution (e.g., Tris-HCl) containing MgCl2, EDTA, and the prepared H+,K+-ATPase vesicles.
-
Compound Incubation: The test compound (1H-pyrrolo[2,3-c]pyridine derivative) at various concentrations is pre-incubated with the enzyme preparation.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Potassium Competition: The competitive nature of the inhibition is assessed by adding varying concentrations of KCl to the reaction mixture.
-
Measurement of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis, often using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.
In Vivo Gastric Acid Secretion Inhibition Assay (Rat Model)
This assay evaluates the efficacy of the test compounds in a living organism.[6]
Figure 3: Workflow for the in vivo gastric acid secretion inhibition assay in rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. They are then anesthetized, and a tracheotomy is performed to ensure a clear airway.
-
Surgical Procedure: The abdomen is opened, and catheters are inserted into the esophagus and duodenum to isolate the stomach.
-
Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine.[7]
-
Compound Administration: Once a stable rate of acid secretion is achieved, the test compound is administered intravenously.
-
Sample Collection: The gastric perfusate is collected at regular intervals (e.g., every 10-15 minutes).
-
Quantification of Acid Output: The collected perfusate is titrated with a standard solution of sodium hydroxide (NaOH) to determine the amount of secreted acid.
-
Data Analysis: The percentage of inhibition of gastric acid secretion is calculated by comparing the acid output before and after the administration of the test compound.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold serves as a promising foundation for the development of novel potassium-competitive acid blockers. The derivatives discussed exhibit potent in vitro and in vivo activity, demonstrating their potential as effective therapeutic agents for acid-related disorders. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry. The unique mechanism of action of P-CABs offers the potential for a more rapid and sustained control of gastric acid, addressing some of the limitations of current therapies.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of gastric acid secretion by intracerebroventricularly administered prostaglandin e2 in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 6-Azaindoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-azaindole scaffold has emerged as a privileged heterocyclic motif in contemporary drug discovery, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique physicochemical properties, ability to act as a bioisosteric replacement for indole, and capacity to engage in key interactions with biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 6-azaindole derivatives, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols and visual representations of key concepts are included to facilitate a comprehensive understanding for researchers in the field.
The 6-Azaindole Core: A Privileged Scaffold
Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces a carbon atom in the benzene ring of an indole. The position of this nitrogen atom defines the isomer, with 6-azaindole (1H-pyrrolo[2,3-c]pyridine) being of significant interest. This seemingly subtle structural modification profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[1][2]
As a bioisostere of indole, the 6-azaindole moiety can offer several advantages in drug design. The introduction of the pyridine nitrogen can enhance aqueous solubility and introduce a new hydrogen bond acceptor, potentially leading to improved binding affinity and pharmacokinetic profiles.[3][4] This has led to the successful incorporation of the 6-azaindole scaffold into a variety of therapeutic agents, including kinase inhibitors, antivirals, and immunomodulators.[5][6]
Synthetic Strategies for 6-Azaindole Derivatives
The construction of the 6-azaindole core can be achieved through several synthetic routes. Classic indole syntheses are often less effective for azaindoles due to the electron-deficient nature of the pyridine ring. However, a number of robust methods have been developed.[1]
One common approach is the Batcho-Leimgruber indole synthesis , which has been successfully applied to the preparation of 6-azaindole derivatives.[1] Another versatile method is the Bartoli indole synthesis .[1] More recently, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have provided efficient pathways to functionalized 6-azaindoles.[7] A one-pot, scalable, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has also been reported, highlighting the ongoing innovation in synthetic methodology.[8]
A general workflow for the synthesis of substituted 6-azaindoles often involves the construction of the core followed by functionalization at various positions.
Biological Activities and Therapeutic Applications
6-Azaindole derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Kinase Inhibition: A Prominent Role
A significant body of research has focused on the development of 6-azaindole-based kinase inhibitors.[9] The structural resemblance of the azaindole scaffold to the adenine moiety of ATP allows these compounds to act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group can serve as a hydrogen bond donor, mimicking the interactions of ATP.[5]
Several kinase families have been successfully targeted by 6-azaindole derivatives, including:
-
PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology. 6-azaindole derivatives have shown potent inhibitory activity against PIM kinases.
-
c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis. 6-azaindole-based compounds have been developed as c-Met inhibitors.[10][11]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): This kinase is involved in neurodevelopment and has been linked to neurodegenerative diseases and diabetes.[12][13] The 6-azaindole derivative GNF2133 is a potent and selective DYRK1A inhibitor that has shown potential for promoting β-cell proliferation.[12][14]
The following diagram illustrates the inhibitory action of a 6-azaindole derivative on the DYRK1A signaling pathway, which can lead to the regulation of downstream targets involved in cell proliferation.
Antiviral Activity
The 6-azaindole scaffold is a key component of the FDA-approved HIV-1 attachment inhibitor prodrug, Fostemsavir (BMS-663068) . Fostemsavir is converted in vivo to the active moiety, Temsavir, which binds to the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T-cells.[6]
Other Therapeutic Areas
6-azaindole derivatives have also shown promise as:
-
Glucocorticoid receptor agonists for the treatment of inflammatory diseases.[5]
-
Microtubule polymerization inhibitors with anticancer and anti-angiogenic properties.
-
Potentiators of antibiotics against Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 6-azaindole derivatives, highlighting their potency and, where available, pharmacokinetic properties.
Table 1: In Vitro Potency of 6-Azaindole Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| GNF2133 | DYRK1A | 6.2 | [14] |
| Derivative of GNF2133 | DYRK1A | 3 | [14] |
| Temsavir (active form of Fostemsavir) | HIV-1 gp120 | EC50 = 64.3 ng/mL | [3] |
Table 2: Pharmacokinetic Parameters of Temsavir (Active Moiety of Fostemsavir)
| Parameter | Value | Unit | Reference |
| Plasma Half-life (t1/2) | 11 | h | [15] |
| Cmax | 1770 | ng/mL | [15] |
| AUC | 12900 | ng·h/mL | [15] |
| Bioavailability | 26.9 | % | [15] |
| Protein Binding | 88.4 | % | [15] |
| Volume of Distribution (Vd) | 29.5 | L | [15] |
| Renal Clearance | 51% (<2% as unchanged drug) | [15] |
Experimental Protocols
Synthesis of 6-Azaindole Core via Catalytic Hydrogenation
This protocol describes a general procedure for the synthesis of the parent 6-azaindole from a chlorinated precursor.
Materials:
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH)
Procedure:
-
Suspend 7-chloro-1H-pyrrolo[2,3-c]pyridine (e.g., 650 mg, 4.2 mmol) and 10% Pd/C (e.g., 50 mg) in ethanol (25 mL) in a round-bottom flask.[16]
-
Subject the suspension to a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture at room temperature.[16]
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, filter the mixture through a pad of diatomaceous earth.[16]
-
Wash the filter cake with ethyl acetate (e.g., 10 mL).[16]
-
Combine the filtrates and concentrate under reduced pressure.[16]
-
Purify the crude product by flash chromatography using a suitable eluent system (e.g., DCM/MeOH/NH4OH, 9:1:0.1) to afford 1H-pyrrolo[2,3-c]pyridine (6-azaindole) as a solid.[16]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of a 6-azaindole derivative against a target kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
6-azaindole inhibitor stock solution (in DMSO)
-
Kinase assay buffer
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 6-azaindole inhibitor in the kinase assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by measuring luminescence for an ADP-Glo™ assay).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
This protocol provides a method to assess the cytotoxic effects of 6-azaindole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-azaindole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]
-
Prepare serial dilutions of the 6-azaindole derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[19]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[17][18]
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
The following diagram illustrates the workflow for evaluating a 6-azaindole derivative for its potential as a kinase inhibitor.
Conclusion
The 6-azaindole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties and versatile biological activities, particularly in the realm of kinase inhibition, have led to the development of promising clinical candidates and approved drugs. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 6-azaindole derivatives will undoubtedly fuel the discovery of next-generation therapeutics for a wide range of human diseases. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrrolo[2,3-c]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic amine with the molecular formula C7H7N3, is a compound of interest in medicinal chemistry and drug discovery.[1][2][3] Its structural motif is found in molecules with diverse biological activities. Notably, the broader class of pyrrolo[2,3-c]pyridines has been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[4] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its successful application in research and development.
This technical guide provides a comprehensive overview of the solubility and stability considerations for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters, offers insights into potential degradation pathways based on analogous structures, and presents a framework for systematic evaluation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C7H7N3 | [1][3] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| CAS Number | 174610-12-9 | [1] |
| Appearance | White powder (typical) | [5] |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature | [1] |
Solubility Profile
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility assessment across a physiologically relevant pH range is recommended.
Predicted Solubility Behavior
As a heterocyclic amine, this compound is expected to exhibit pH-dependent solubility. The amine functional group can be protonated at acidic pH, leading to the formation of a more soluble salt form. Conversely, at neutral and basic pH, the compound will exist predominantly in its less soluble free base form.
Experimental Determination of Solubility
To quantitatively assess the solubility of this compound, both kinetic and thermodynamic methods can be employed.[6]
3.2.1. Kinetic Solubility Assessment
Kinetic solubility is often used in early discovery to rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[6] This method is amenable to high-throughput screening.
Experimental Protocol: Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration of the compound with a low percentage of DMSO (typically ≤1%).
-
Precipitation Detection: Incubate the solutions for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C). The formation of a precipitate can be detected by various methods, such as laser nephelometry, turbidimetry, or visual inspection.[6]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
3.2.2. Thermodynamic Solubility Assessment (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[6]
Experimental Protocol: Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). A minimum of three replicate determinations at each pH is recommended.[7]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[6]
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
Hypothetical Solubility Data
The following table presents a hypothetical pH-solubility profile for this compound, illustrating the expected trend.
| pH | Solubility (µg/mL) | Method |
| 1.2 | > 1000 | Thermodynamic |
| 4.5 | 500 | Thermodynamic |
| 6.8 | 50 | Thermodynamic |
| 7.4 | 20 | Thermodynamic |
| 9.0 | < 10 | Thermodynamic |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Assessing the stability of this compound is crucial to determine its shelf-life, appropriate storage conditions, and potential degradation products.[8] Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and establish stability-indicating analytical methods.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., solid and solution at 80°C for 48 hours.
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under defined storage conditions.[9][10][11]
Experimental Protocol: Long-Term and Accelerated Stability
-
Batch Selection: Use at least three batches of the compound to assess variability.[8]
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:
-
Testing Frequency:
-
Tests: At each time point, perform tests for appearance, assay, and degradation products.
Hypothetical Stability Data (Accelerated Conditions)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.2 |
| 3 | White Powder | 99.5 | 0.5 |
| 6 | Off-white Powder | 99.1 | 0.9 |
Potential Degradation Pathways
While specific degradation pathways for this compound are not reported, heterocyclic amines can be susceptible to oxidation and hydrolysis. The pyrrole and pyridine rings, along with the amine substituent, are potential sites for degradation.
-
Oxidation: The electron-rich pyrrole ring and the exocyclic amine are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, hydrolysis of the amine or reactions involving the heterocyclic ring system could occur.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation, leading to complex reaction pathways.
Visualization of a Hypothetical Degradation Pathway
Caption: Hypothetical Oxidative Degradation Pathway.
Involvement in Signaling Pathways
While direct studies on the signaling pathway involvement of this compound are limited, the broader class of pyrrolo[2,3-c]pyridines has been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is an epigenetic modulator that plays a crucial role in gene expression by demethylating histone H3 on lysines 4 and 9. Overexpression of LSD1 is associated with various cancers.
Inhibition of LSD1 by compounds containing the pyrrolo[2,3-c]pyridine scaffold would lead to an increase in histone methylation, altering gene expression and potentially inhibiting the proliferation of cancer cells.
Visualization of LSD1 Inhibition Pathway
Caption: General Signaling Pathway of LSD1 Inhibition.
Disclaimer: This diagram represents the general mechanism of LSD1 inhibitors. The specific activity of this compound in this pathway requires experimental validation.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is sparse, the outlined protocols for solubility and stability testing provide a robust starting point for researchers. The pH-dependent solubility and potential for oxidative degradation are key characteristics that should be considered in its handling, formulation, and development. Further investigation into its biological activity, particularly in the context of LSD1 inhibition, is warranted to fully elucidate its therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(9CI), CasNo.174610-12-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. japsonline.com [japsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-c]pyridin-5-amine, a scaffold of significant interest in medicinal chemistry, can be synthesized through a multi-step process. A robust and efficient synthetic route involves the construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core via the Bartoli indole synthesis, starting from a substituted nitropyridine. This method offers a strategic advantage by introducing the key nitrogen functionality at an early stage. The subsequent reduction of the nitro group yields the target amine. This document provides detailed protocols for this synthetic pathway, a summary of the quantitative data, and visualizations of the experimental workflow and reaction pathway.
Introduction
The 1H-pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a 5-amino substituent provides a crucial handle for further functionalization, making this compound a valuable building block in drug discovery programs. Direct functionalization of the parent 1H-pyrrolo[2,3-c]pyridine at the 5-position is challenging due to the regioselectivity of electrophilic substitution, which typically favors the pyrrole ring. Therefore, a more strategic approach is required, involving the construction of the bicyclic system from a pre-functionalized pyridine precursor. The Bartoli indole synthesis, which utilizes a vinyl Grignard reagent and an ortho-substituted nitroarene, is a powerful method for the regioselective synthesis of indoles and their heteroaromatic analogues.
Synthetic Pathway Overview
The synthesis of this compound can be achieved in three main stages:
-
Synthesis of the Precursor: Preparation of 4-methyl-3-nitropyridine.
-
Formation of the Pyrrolo[2,3-c]pyridine Core: Cyclization of 4-methyl-3-nitropyridine using the Bartoli indole synthesis to yield 5-nitro-1H-pyrrolo[2,3-c]pyridine.
-
Reduction to the Final Product: Reduction of the nitro group to afford this compound.
Diagram: Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Methyl-3-nitropyridine
Materials:
-
4-Picoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
Procedure:
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-picoline dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
Slowly warm the reaction mixture to 90 °C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-nitropyridine.
Stage 2: Synthesis of 5-Nitro-1H-pyrrolo[2,3-c]pyridine (Bartoli Indole Synthesis)
Materials:
-
4-Methyl-3-nitropyridine
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-methyl-3-nitropyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add three equivalents of vinylmagnesium bromide (1 M solution in THF) dropwise, maintaining the temperature below -35 °C.
-
Stir the reaction mixture at -40 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-nitro-1H-pyrrolo[2,3-c]pyridine.
Stage 3: Synthesis of this compound
Materials:
-
5-Nitro-1H-pyrrolo[2,3-c]pyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Celite
Procedure:
-
Dissolve 5-nitro-1H-pyrrolo[2,3-c]pyridine in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 4-Methyl-3-nitropyridine | 4-Picoline | Fuming HNO₃, H₂SO₄ | - | 75-85 | >95 |
| 2 | 5-Nitro-1H-pyrrolo[2,3-c]pyridine | 4-Methyl-3-nitropyridine | Vinylmagnesium bromide | THF | 50-60 | >97 |
| 3 | This compound | 5-Nitro-1H-pyrrolo[2,3-c]pyridine | H₂, 10% Pd/C | Methanol | 90-98 | >98 |
Note: Yields and purities are approximate and may vary depending on reaction scale and purification methods.
Reaction Pathway Diagram
Caption: Chemical reaction pathway for the synthesis of this compound.
Conclusion
The described synthetic route provides a reliable and efficient method for the preparation of this compound. By employing the Bartoli indole synthesis, this protocol circumvents the challenges associated with direct functionalization of the 6-azaindole core. The detailed procedures and tabulated data offer a comprehensive guide for researchers in the fields of organic synthesis and drug development, facilitating the production of this valuable chemical intermediate for further investigation and application.
Application Notes and Protocols for Buchwald-Hartwig Amination of 1H-pyrrolo[2,3-b]pyridin-4-amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridines, also known as 4-amino-7-azaindoles. This class of compounds is of significant interest in medicinal chemistry and drug development. The following sections detail optimized reaction conditions, experimental protocols, and key considerations for successful C-N bond formation.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines, a transformation that can be challenging using classical methods.[2][3] For the 1H-pyrrolo[2,3-b]pyridine scaffold, this methodology allows for the direct introduction of an amino group at the C4-position, a common structural motif in pharmacologically active molecules.
Traditional methods for the synthesis of 4-amino-7-azaindoles, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions, including high temperatures and a large excess of the amine, leading to moderate to low yields.[4][5] The Buchwald-Hartwig amination offers a milder and more efficient alternative.
Reaction Optimization and Key Parameters
The success of the Buchwald-Hartwig amination of 4-halo-1H-pyrrolo[2,3-b]pyridines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Catalyst Selection: Palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are commonly employed palladium sources.[4][6] While Pd(II) sources require in-situ reduction to the active Pd(0) species, they are often effective.[1] Pre-formed Pd(0) complexes can also be utilized.
Ligand Selection: The choice of phosphine ligand is critical for an efficient catalytic cycle. For the amination of 7-azaindole derivatives, bidentate and bulky monophosphine ligands have shown considerable success.
-
Xantphos: This ligand, in combination with Pd(OAc)2 and Cs2CO3, has been found to be highly effective for the coupling of various amides and amines with N-protected 4-bromo-7-azaindoles.[4]
-
Biarylphosphine Ligands (e.g., DavePhos, BrettPhos): These ligands are known to be effective for the amination of unprotected halo-7-azaindoles.[1][4]
Base Selection: A variety of bases can be used, with the choice often depending on the substrate's functional group tolerance.
-
Cesium Carbonate (Cs2CO3): An effective and relatively mild base, often used in conjunction with Xantphos.[4]
-
Potassium Carbonate (K2CO3): A weaker base that can be effective, though it may require longer reaction times.[1][4]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that allows for the use of substrates with protic functional groups.[1]
-
Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates but is incompatible with many electrophilic functional groups.[1]
Solvent Selection: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.
-
Dioxane: A common and effective solvent for these reactions.[1][4]
-
Toluene: Also widely used and can be advantageous in certain cases.[1]
-
Tetrahydrofuran (THF): Another suitable ethereal solvent.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize quantitative data from studies on the Buchwald-Hartwig amination of N-protected 4-bromo-7-azaindoles.
Table 1: Screening of Catalysts and Ligands for the Amination of N-Benzyl-4-bromo-7-azaindole with Benzamide [4]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 100 | 3 | 92 |
| 2 | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 | 3 | 89 |
| 3 | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 100 | 5 | 72 |
| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | 5 | 65 |
Table 2: C-N Cross-Coupling of N-Protected 4-bromo-7-azaindoles with Various Amines [4]
| Entry | N-Protecting Group | Amine | Yield (%) | Time (h) |
| 1 | SEM | Aniline | 92 | 3 |
| 2 | SEM | 4-Methoxyaniline | 94 | 3 |
| 3 | SEM | 4-Fluoroaniline | 90 | 3 |
| 4 | Bn | Morpholine | 88 | 2.5 |
| 5 | Me | Boc-piperazine | 89 | 3 |
Reactions performed with Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (1.5 mmol) in dioxane at 100 °C.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of N-Protected 4-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is a generalized procedure based on successful literature reports.[4]
Materials:
-
N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)
-
Amine or Amide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 mmol)
-
Anhydrous dioxane (2 mL)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the amine or amide (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.10 mmol), and Cs2CO3 (1.5 mmol).
-
Add anhydrous dioxane (2 mL) to the tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 2.5-5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in 7-Azaindole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for indole make it a valuable component in drug design. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the carbon-carbon bond formation, enabling the introduction of a wide range of substituents onto the 7-azaindole core. This protocol provides detailed methodologies for the functionalization of 7-azaindoles, with a focus on regioselective arylation at the C3 and C6 positions.
Core Concepts
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[4] For 7-azaindole synthesis, starting materials are often halogenated derivatives, such as chloro- or iodo-7-azaindoles.[5][6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of various substituted 7-azaindoles.
Table 1: Selective C3-Arylation of 6-chloro-3-iodo-7-azaindole [5][6]
| Entry | Aryl Boronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 89 |
| 3 | 3-Methylphenylboronic acid | 93 |
| 4 | 4-Methoxyphenylboronic acid | 93 |
| 5 | 4-Fluorophenylboronic acid | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 67 |
| 7 | Naphthylboronic acid | 92 |
| 8 | Benzo[d][5][6]dioxole-5-boronic acid | 76 |
Reaction Conditions: 6-chloro-3-iodo-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd2dba3 (5 mol%), SPhos (5 mol%), Cs2CO3 (2 equiv), in toluene/ethanol (1:1) at 60 °C.[5]
Table 2: One-Pot Sequential C3,C6-Diarylation of 6-chloro-3-iodo-7-azaindole [5]
| Entry | C3-Aryl Boronic Acid | C6-Aryl Boronic Acid | Product Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 88 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methylphenylboronic acid | 87 |
Reaction Conditions: Step 1 (C3-arylation): 6-chloro-3-iodo-7-azaindole (1 equiv), C3-aryl boronic acid (1.1 equiv), Pd2dba3 (5 mol%), SPhos (5 mol%), Cs2CO3 (2 equiv) in toluene/ethanol (1:1) at 60 °C. Step 2 (C6-arylation): Addition of C6-aryl boronic acid, Pd2dba3 (10 mol%), SPhos (20 mol%) at 110 °C.[5]
Experimental Protocols
Protocol 1: General Procedure for Selective C3-Arylation of 6-chloro-3-iodo-N-protected-7-azaindole
This protocol is adapted from a reported synthesis of C3 monoaryl 7-azaindoles.[5]
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole
-
Aryl boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Ethanol
Procedure:
-
To an open flask, add 6-chloro-3-iodo-N-protected-7-azaindole (1 equivalent).
-
Add the corresponding aryl boronic acid (1.2 equivalents).
-
Add cesium carbonate (2 equivalents).
-
Add Pd2dba3 (5 mol%) and SPhos (5 mol%).
-
Add a 1:1 mixture of toluene and ethanol.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated 7-azaindole.
Protocol 2: One-Pot Sequential C3,C6-Diarylation of 6-chloro-3-iodo-N-protected-7-azaindole
This protocol is based on a one-pot synthesis of C3,C6-diaryl 7-azaindoles.[5]
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole
-
C3-Aryl boronic acid
-
C6-Aryl boronic acid
-
Pd2dba3
-
SPhos
-
Cs2CO3
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add 6-chloro-3-iodo-N-protected-7-azaindole (1 equivalent), the C3-aryl boronic acid (1.1 equivalents), cesium carbonate (2 equivalents), Pd2dba3 (5 mol%), and SPhos (5 mol%).
-
Add a 1:1 mixture of toluene and ethanol.
-
Stir the mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
To the same reaction mixture, add the C6-aryl boronic acid, an additional portion of Pd2dba3 (10 mol%), and SPhos (20 mol%).
-
Increase the reaction temperature to 110 °C and stir until the C3-arylated intermediate is consumed.
-
Cool the reaction to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the crude product by column chromatography to yield the C3,C6-diarylated 7-azaindole.
Mandatory Visualizations
Caption: General workflow for Suzuki-Miyaura cross-coupling of 7-azaindoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1H-Pyrrolo[2,3-c]pyridin-5-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1H-Pyrrolo[2,3-c]pyridin-5-amine using silica gel column chromatography. The methodology is designed to address the challenges associated with the purification of basic heterocyclic amines.
Introduction
This compound, an azaindole derivative, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purification of such amine-containing compounds by silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica gel stationary phase. These interactions can lead to significant peak tailing, reduced separation efficiency, and potential compound degradation.[1][2] To mitigate these issues, this protocol incorporates the use of a basic modifier in the mobile phase to improve peak shape and recovery.
Data Presentation
The following table summarizes the recommended starting conditions for the column chromatography purification of this compound. These parameters are based on established methods for similar heterocyclic amines and should be optimized for each specific crude sample.[3]
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[3] |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) with Triethylamine (Et₃N) | A gradient of 0% to 10% MeOH in DCM is a good starting point.[3] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (Et₃N) | Added to both DCM and MeOH to prevent peak tailing by neutralizing acidic sites on the silica gel.[2][3] |
| Sample Loading | Dry Loading (adsorbed onto silica gel) | Recommended for compounds with limited solubility in the initial eluent.[4] |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) | Staining with potassium permanganate can be used if the compound is not UV-active.[3] |
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (Et₃N), redistilled
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel on aluminum or glass backing, with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Preparation of Mobile Phase:
-
Prepare two stock solutions for the gradient elution:
-
Solvent A: Dichloromethane (DCM) containing 0.5% Triethylamine (Et₃N).
-
Solvent B: 90:10 Dichloromethane (DCM) / Methanol (MeOH) containing 0.5% Triethylamine (Et₃N).
-
-
Prepare a sufficient quantity of each solvent to complete the purification.
-
-
Sample Preparation (Dry Loading):
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (Solvent A).
-
Pour the slurry into the chromatography column and allow it to pack uniformly. Use gentle pressure if necessary.
-
Add a thin layer of sand to the top of the packed silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample onto the sand layer at the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with Solvent A.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B. A suggested gradient is from 100% Solvent A to 100% Solvent B over several column volumes.
-
Collect fractions of the eluent in labeled test tubes. The size of the fractions will depend on the column size and the expected separation.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction onto a TLC plate.
-
Develop the TLC plate using a solvent system that gives a good separation of the desired product from impurities (e.g., 95:5 DCM/MeOH with 0.5% Et₃N).
-
Visualize the spots under a UV lamp (254 nm).
-
Identify the fractions containing the pure this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
References
Application Note and Protocol: Recrystallization of 1H-Pyrrolo[2,3-c]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1H-Pyrrolo[2,3-c]pyridin-5-amine via recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for downstream applications in research and drug development.
Introduction
This compound is a heterocyclic amine with a 6-azaindole scaffold. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological activities. The purity of such compounds is critical for accurate biological evaluation and drug development. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system. This protocol outlines a reliable method for the recrystallization of this compound.
Data Presentation
| Parameter | Value/Range | Notes |
| Compound | This compound | - |
| CAS Number | 174610-12-9 | - |
| Molecular Formula | C₇H₇N₃ | - |
| Molecular Weight | 133.15 g/mol | - |
| Primary Solvent | Dichloromethane (DCM) | For dissolution of the crude product. |
| Anti-Solvent | Hexane | To induce precipitation of the purified product. |
| Solvent Ratio (DCM:Hexane) | Approximately 1:3 to 1:5 (v/v) | This may need to be optimized based on crude purity. |
| Dissolution Temperature | Room Temperature to 40 °C | Gentle warming may be required to fully dissolve the compound. |
| Crystallization Temperature | 0 °C to Room Temperature | Gradual cooling promotes the formation of well-defined crystals. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material. |
| Drying Conditions | High Vacuum, Room Temperature | To ensure complete removal of residual solvents. |
Experimental Protocol
This protocol is based on the general solubility characteristics of azaindole derivatives, which suggest good solubility in polar organic solvents and poor solubility in non-polar hydrocarbons.[1] A mixed-solvent system of dichloromethane and hexane is employed for effective purification.[2]
Materials and Equipment:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
Hexane, reagent grade
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Scintillation vial or other suitable container for purified product
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to the flask.
-
Gently warm the mixture on a hotplate (not exceeding 40 °C) while stirring until the solid is completely dissolved. Add more dichloromethane in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-warm a separate Erlenmeyer flask and a glass funnel with filter paper.
-
Quickly filter the hot solution to remove insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the clear filtrate to cool to room temperature.
-
Slowly add hexane to the solution while gently swirling the flask. Continue adding hexane until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Allow the flask to stand undisturbed at room temperature for 30-60 minutes to allow for slow crystal growth.
-
For maximum yield, cool the flask in an ice bath for an additional 30 minutes.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum at room temperature until a constant weight is achieved. This ensures the complete removal of residual solvents.
-
The final product should be a crystalline solid.
-
Visualization
Caption: Experimental workflow for the recrystallization of this compound.
References
Application Notes: Cell Proliferation Assay Using 1H-Pyrrolo[2,3-c]pyridin-5-amine
Introduction
1H-Pyrrolo[2,3-c]pyridin-5-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery and development. The pyrrolopyridine scaffold is a core structure in various biologically active molecules that have shown efficacy in oncology and other therapeutic areas.[1][2][3][4][5] Assessing the effect of such compounds on cell proliferation is a critical step in evaluating their therapeutic potential. These application notes provide a detailed protocol for determining the anti-proliferative effects of this compound using a WST-1 cell proliferation assay. The WST-1 assay is a colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[6][7] The assay is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan dye, the amount of which is directly proportional to the number of viable cells.[7]
Principle of the Assay
The core of the WST-1 assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in viable cells.[7] These enzymes reduce the tetrazolium salt WST-1 to a soluble formazan product. The amount of formazan produced, which can be quantified by measuring the absorbance of the solution at a specific wavelength, is directly correlated with the number of metabolically active (viable) cells in the culture.[6] A decrease in the number of viable cells, for instance, due to the cytotoxic or cytostatic effects of a compound like this compound, results in a decreased activity of mitochondrial dehydrogenases and thus a lower amount of formazan produced.
Experimental Protocols
Materials and Reagents
-
This compound (or its derivatives)
-
Selected cancer cell line (e.g., HeLa, SGC-7901, MCF-7)[2]
-
Cell Proliferation Reagent WST-1 (e.g., from Roche or Sigma-Aldrich)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates (tissue culture grade)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate (ELISA) reader capable of measuring absorbance at 420-480 nm and a reference wavelength >600 nm[6]
-
Multichannel pipette
-
Sterile pipette tips
-
Hemacytometer or automated cell counter
Protocol for WST-1 Cell Proliferation Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemacytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate. This corresponds to 5,000 cells per well.
-
Include wells with medium only to serve as a background control (blank).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
WST-1 Assay:
-
At the end of the treatment period, add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[6]
-
Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
After incubation, gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan product.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other absorbance values.
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) from the dose-response curve.
-
Data Presentation
Table 1: Anti-proliferative Activity of this compound against Various Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Inhibition of Cell Proliferation (Mean ± SD) |
| HeLa | 0.1 | 12.5 ± 2.1 |
| 1 | 35.8 ± 3.5 | |
| 10 | 68.2 ± 4.2 | |
| 50 | 91.4 ± 2.8 | |
| IC50 (µM) | 7.8 | |
| SGC-7901 | 0.1 | 9.8 ± 1.9 |
| 1 | 28.4 ± 3.1 | |
| 10 | 55.7 ± 4.8 | |
| 50 | 85.1 ± 3.3 | |
| IC50 (µM) | 12.3 | |
| MCF-7 | 0.1 | 15.3 ± 2.5 |
| 1 | 42.1 ± 3.9 | |
| 10 | 75.6 ± 5.1 | |
| 50 | 95.2 ± 2.4 | |
| IC50 (µM) | 5.2 |
Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative results from a cell proliferation assay.
Visualizations
Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[4] Abnormal activation of the FGFR pathway is implicated in the development of various cancers.[4] The diagram below illustrates a simplified overview of the FGFR signaling cascade.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the key steps of the WST-1 cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. materialneutral.info [materialneutral.info]
Application Notes: Investigating the Pro-Apoptotic Potential of 1H-Pyrrolo[2,3-c]pyridin-5-amine
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, compounds that can modulate apoptosis are of significant interest in drug discovery and development. 1H-Pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound with a scaffold found in various biologically active molecules. While direct studies on its role in apoptosis are not extensively documented, its structural analogs, such as derivatives of 1H-pyrrolo[2,3-b]pyridine, have been shown to induce apoptosis, suggesting that this compound may also possess apoptosis-modulating properties.[1][2][3]
These application notes provide a comprehensive guide for researchers to investigate the potential of this compound to induce or inhibit apoptosis in a cellular context. The following protocols for key apoptosis assays are detailed: Annexin V/PI Staining for the detection of early and late apoptosis, Caspase-Glo® 3/7 Assay for measuring the activity of executioner caspases, TUNEL assay for detecting DNA fragmentation, and Western Blotting for analyzing the expression of key apoptosis-related proteins.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 24 | 100 | X.X |
| 1 | 24 | XX.X | X.X |
| 10 | 24 | XX.X | X.X |
| 50 | 24 | XX.X | X.X |
| 0 (Control) | 48 | 100 | X.X |
| 1 | 48 | XX.X | X.X |
| 10 | 48 | XX.X | X.X |
| 50 | 48 | XX.X | X.X |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | XX.X | X.X | X.X |
| This compound | 10 | XX.X | XX.X | X.X |
| This compound | 50 | XX.X | XX.X | XX.X |
| Positive Control (e.g., Staurosporine) | 1 | X.X | XX.X | XX.X |
Table 3: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | XXXX | 1.0 |
| This compound | 10 | XXXX | X.X |
| This compound | 50 | XXXX | X.X |
| Positive Control (e.g., Etoposide) | 50 | XXXX | X.X |
Table 4: Quantification of TUNEL-Positive Cells
| Treatment | Concentration (µM) | % TUNEL-Positive Cells | Standard Deviation |
| Vehicle Control | 0 | X.X | X.X |
| This compound | 10 | XX.X | X.X |
| This compound | 50 | XX.X | X.X |
| Positive Control (DNase I) | - | XX.X | X.X |
Table 5: Densitometric Analysis of Western Blot Results
| Protein Target | Treatment | Concentration (µM) | Normalized Expression Level (vs. Loading Control) | Fold Change vs. Vehicle Control |
| Cleaved Caspase-3 | Vehicle Control | 0 | X.XX | 1.0 |
| This compound | 10 | X.XX | X.X | |
| This compound | 50 | X.XX | X.X | |
| Bcl-2 | Vehicle Control | 0 | X.XX | 1.0 |
| This compound | 10 | X.XX | X.X | |
| This compound | 50 | X.XX | X.X | |
| Bax | Vehicle Control | 0 | X.XX | 1.0 |
| This compound | 10 | X.XX | X.X | |
| This compound | 50 | X.XX | X.X |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[4]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for the desired time period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[6] Collect the cells, including those in the supernatant which may be apoptotic.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5][7] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[8]
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^4 cells/well in a white-walled 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[9][10]
Materials:
-
This compound
-
Cells grown on coverslips or chamber slides
-
TUNEL Assay Kit (e.g., from Thermo Fisher Scientific or Roche)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[11]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Treatment: Seed cells on coverslips or chamber slides and treat with this compound and controls as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[11][12]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[11]
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[12]
-
Detection: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, cleaved caspase-3.[13][14]
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells in ice-cold RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.
Caption: General experimental workflow for assessing the apoptotic effects of the compound.
Caption: Logical relationship of the multi-assay approach to confirm apoptosis induction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 10. Video: The TUNEL Assay [jove.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR Characterization of 1H-Pyrrolo[2,3-c]pyridin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a structural isomer of the well-studied 7-azaindole, it serves as a bioisostere for purines and other key motifs in biologically active molecules. Derivatives of this core, particularly the 5-amino substituted variants, are being explored for their potential as modulators of various biological targets, most notably protein kinases. The pyrrolopyridine nucleus can mimic the purine ring of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and characterization of these novel derivatives. This document provides a comprehensive guide to the NMR characterization of 1H-Pyrrolo[2,3-c]pyridin-5-amine derivatives, including protocols for sample preparation, data acquisition, and spectral interpretation using both one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Hypothetical Synthesis of a this compound Derivative
To provide context for the characterization, a representative synthetic route to a substituted this compound is outlined below. The synthesis involves a Suzuki coupling reaction to introduce a substituent at the 2-position of the pyrrolopyridine core.
Scheme 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-c]pyridin-5-amine
Protocol:
-
To a solution of 2-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water is added the corresponding arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added, and the reaction mixture is heated to 80-100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-Aryl-1H-pyrrolo[2,3-c]pyridin-5-amine.
Experimental Protocols
NMR Sample Preparation
A properly prepared sample is crucial for acquiring high-quality NMR data.
Materials:
-
This compound derivative (5-10 mg for ¹H and 2D NMR; 15-30 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipette and filter (e.g., a Pasteur pipette with a cotton plug)
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the purified derivative into a clean, dry vial.
-
Dissolving the Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for these types of compounds due to its high solubilizing power.
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
-
Filtering and Transfer: Filter the solution through a cotton-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter. This helps in achieving better spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1D NMR Data Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
Data Presentation: NMR Characterization
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a hypothetical 2-phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine.
Note: The chemical shift values provided below are illustrative and based on data from structurally related azaindole derivatives, such as 6-azaindole and 7-azaindole. Actual values will vary depending on the specific substitution pattern and the solvent used.
Table 1: Expected ¹H NMR Data for 2-Phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine in DMSO-d₆
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH-pyrrole) | 11.5 - 12.0 | br s | - |
| H7 | 8.0 - 8.2 | s | - |
| H4 | 7.8 - 8.0 | s | - |
| Phenyl-H (ortho) | 7.6 - 7.8 | d | ~7-8 |
| Phenyl-H (meta) | 7.3 - 7.5 | t | ~7-8 |
| Phenyl-H (para) | 7.1 - 7.3 | t | ~7-8 |
| H3 | 6.8 - 7.0 | s | - |
| NH₂ | 5.5 - 6.0 | br s | - |
Table 2: Expected ¹³C NMR Data for 2-Phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine in DMSO-d₆
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C7a | 148 - 152 |
| C5 | 145 - 148 |
| C2 | 140 - 144 |
| Phenyl-C (ipso) | 132 - 135 |
| C3a | 128 - 131 |
| Phenyl-C (ortho/meta) | 125 - 129 |
| Phenyl-C (para) | 120 - 124 |
| C7 | 118 - 122 |
| C4 | 110 - 114 |
| C3 | 98 - 102 |
2D NMR for Unambiguous Structural Confirmation
For complex derivatives, 2D NMR is essential for complete and accurate assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
Protocol:
-
Pulse Program: cosygpmf (gradient-enhanced, phase-sensitive).
-
Procedure: Acquire a standard ¹H spectrum first to set the spectral width. The experiment will generate a 2D map showing correlations between coupled protons as off-diagonal cross-peaks.[2][3]
-
Expected Correlations: For a substituted derivative, COSY is particularly useful for confirming the coupling network within the substituent, for example, the ortho, meta, and para protons of a phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
Protocol:
-
Pulse Program: hsqcedetgpsisp2.2 (edited, gradient-enhanced for multiplicity information).
-
Procedure: This experiment requires setting both the proton and carbon spectral widths. The resulting 2D spectrum will show a peak for each C-H bond.[4][5] In an edited HSQC, CH and CH₃ groups will have a different phase (e.g., positive) than CH₂ groups (e.g., negative), which is useful for identification.
-
Expected Correlations: This is the primary experiment for assigning the protonated carbons of the pyrrolopyridine core and any substituents. For example, it will directly link the signal for H7 to C7, H4 to C4, and H3 to C3.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).
Protocol:
-
Pulse Program: hmbcgplpndqf (gradient-enhanced).
-
Procedure: This is a crucial experiment for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework.[1][5]
-
Expected Correlations:
-
The NH proton (H1) should show correlations to C2, C3, C3a, and C7a.
-
H3 should correlate to C2, C3a, and C7a.
-
H4 should correlate to C5, C7a, and C3a.
-
H7 should correlate to C5, C3a, and C7a.
-
Protons on a substituent at C2 would show correlations to C2 and C3.
-
Mandatory Visualizations
Caption: Workflow for synthesis and NMR characterization.
Caption: Inhibition of a generic kinase cascade.
References
Application Notes and Protocols for 1H-Pyrrolo[2,3-c]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of 1H-Pyrrolo[2,3-c]pyridin-5-amine (CAS No. 174610-12-9). The information herein is compiled from available safety data sheets of structurally related compounds and general laboratory safety practices. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.
Chemical and Physical Properties
This compound is a heterocyclic amine with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol .[1] It is typically supplied as a white powder.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 174610-12-9 | [1][2][3][4] |
| Molecular Formula | C7H7N3 | [1][3][4] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White powder | [2] |
| Storage | Sealed and preserved | [2] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in Table 2.
-
Dispensing: When weighing and dispensing the compound, avoid generating dust. Use appropriate tools (e.g., spatula) to handle the solid material.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[5]
-
Atmosphere: Store in a cool, dry place away from direct sunlight and moisture.[5]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.
Table 3: Storage Condition Summary
| Parameter | Recommendation |
| Temperature | Room Temperature |
| Atmosphere | Dry, inert atmosphere if possible |
| Light | Protect from light |
| Container | Tightly sealed, original container |
Experimental Workflows
General Workflow for Handling and Use
Caption: General workflow for safe handling and use.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. However, the pyrrolopyridine scaffold is a common motif in kinase inhibitors and other biologically active molecules. Researchers should perform their own biological assays to determine the specific activity of this compound.
The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like this compound.
Caption: Logical workflow for biological activity investigation.
Disclaimer: The information provided in these Application Notes is intended for guidance only and is based on data from similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always refer to the SDS provided by your supplier and perform your own risk assessment before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound(9CI), CasNo.174610-12-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. This compound|CAS 174610-12-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of Pyrrolo[2,3-b]pyridines
This technical support center provides troubleshooting guidance for common side reactions encountered during the nitration of pyrrolo[2,3-b]pyridines (7-azaindoles). The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitration of pyrrolo[2,3-b]pyridine resulted in a low yield and a significant amount of dark, insoluble material. What is the likely cause and how can I prevent this?
A1: The most probable cause is acid-catalyzed polymerization or degradation of the electron-rich pyrrolo[2,3-b]pyridine nucleus under strongly acidic nitration conditions (e.g., HNO₃/H₂SO₄).[1] The pyrrole ring is highly susceptible to attack by strong acids, leading to the formation of tars.
Troubleshooting Steps:
-
Employ Milder Nitrating Agents: Avoid the use of strong acid mixtures. Consider using milder, non-acidic, or buffered nitrating agents. Examples include:
-
Acetyl nitrate (generated in situ from nitric acid and acetic anhydride)
-
Benzoyl nitrate
-
Tetramethylammonium nitrate with trifluoroacetic anhydride ((NMe₄)NO₃ / TFAA)[2]
-
-
Use of Protecting Groups: Protect the pyrrole nitrogen (N-1 position) with an electron-withdrawing group, such as a sulfonyl group.[3] This reduces the electron density of the pyrrole ring, decreasing its susceptibility to acid-catalyzed degradation and polymerization.[3] The protecting group can be removed after the nitration step.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of decomposition reactions.
Q2: I am observing a mixture of nitro-isomers. How can I improve the regioselectivity of the nitration?
A2: The regioselectivity of nitration on the pyrrolo[2,3-b]pyridine scaffold is highly dependent on the reaction conditions and the substitution pattern of the starting material. The C-3 position on the pyrrole ring is the most nucleophilic and is the typical site of electrophilic attack under non-acidic or mildly acidic conditions.[4][5] However, nitration can also occur on the pyridine ring.
Strategies for Regiocontrol:
-
For 3-Nitro Derivatives:
-
For 4-Nitro Derivatives:
-
For 5-Nitro Derivatives:
-
This is challenging via direct nitration of the aromatic pyrrolo[2,3-b]pyridine due to the reactivity of the pyrrole ring. An effective method involves the reduction of the pyrrole ring to form a 7-azaindoline.[7] The deactivated pyrrolidine ring allows for the selective nitration of the pyridine ring at the C-5 position using a mixture of fuming HNO₃ and concentrated H₂SO₄.[7] The pyrrole ring can be reformed by subsequent oxidation.
-
Q3: My starting material is unreactive under mild nitrating conditions. What can I do to promote the reaction?
A3: If your pyrrolo[2,3-b]pyridine derivative is deactivated by electron-withdrawing substituents, more forcing conditions may be necessary. However, this increases the risk of degradation.
Troubleshooting Steps:
-
Gradual Increase in Acidity: If milder methods fail, cautiously employ slightly more acidic conditions. For example, using nitric acid in acetic acid can be more effective than buffered systems without resorting to strong mineral acids.
-
Alternative Nitrating Agents: Investigate more potent, yet still controlled, nitrating reagents. Trifluoroacetyl nitrate, generated from ammonium tetramethylnitrate and trifluoroacetic anhydride, is a powerful electrophilic nitrating agent that can be effective for a range of aromatic and heterocyclic systems.[2]
-
N-Oxide Activation: As mentioned previously, formation of the N-oxide can activate the pyridine ring towards electrophilic substitution, which may be a viable strategy if nitration on the pyridine ring is desired.[4][6]
Quantitative Data Summary
The following table summarizes reported yields for the nitration of pyrrolo[2,3-b]pyridine derivatives under various conditions, highlighting the impact on regioselectivity.
| Starting Material | Nitrating Agent/Conditions | Major Product | Yield (%) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) | HNO₃ | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | Not specified | [4] |
| 1H-Pyrrolo[2,3-b]pyridine 7-oxide | HNO₃ / Trifluoroacetic acid, 0 °C | 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide | Good | [4] |
| 7-Azaindoline | Fuming HNO₃ / Conc. H₂SO₄, -5 °C, then Conc. H₂SO₄ | 5-Nitro-7-azaindoline | Not specified directly, but part of a multi-step synthesis with 21% overall yield for 5-nitro-7-azaindole | [7] |
| 1-Acetylindoline-2-sulfonate (indole analogue) | Acetyl nitrate, then hydrolysis | 7-Nitroindole | ~61-62% | [1] |
Experimental Protocols
Protocol 1: General Procedure for 4-Nitration via N-Oxide Formation
-
N-Oxide Formation: Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in a suitable solvent (e.g., dichloromethane). Add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. Upon completion, quench the reaction and purify the crude product to obtain the 1H-pyrrolo[2,3-b]pyridine 7-oxide.[4]
-
Nitration: Dissolve the purified N-oxide in trifluoroacetic acid and cool the solution to 0 °C. Add nitric acid dropwise while maintaining the temperature. Stir the reaction at 0 °C and monitor for completion. Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and purify by chromatography to yield the 4-nitro derivative.[4]
Protocol 2: Synthesis of 5-Nitro-7-azaindole via 7-Azaindoline
-
Reduction to 7-Azaindoline: Prepare 7-azaindoline from 7-azaindole via catalytic hydrogenation or another suitable reduction method.
-
Nitration of 7-Azaindoline: In a flask cooled to -5 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid. To this, slowly add the 7-azaindoline while maintaining the low temperature. This initially forms the 1-nitro-7-azaindoline. Subsequently, treat this intermediate with concentrated sulfuric acid to afford the desired 5-nitro-7-azaindoline.[7]
-
Aromatization: The resulting 5-nitro-7-azaindoline can then be subjected to catalytic dehydrogenation to yield 5-nitro-7-azaindole.[7]
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common issues in the nitration of pyrrolo[2,3-b]pyridines.
Caption: Workflow for addressing low yields and decomposition.
Caption: Decision tree for controlling nitration regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig Amination Optimization: A Technical Support Resource
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the optimization of this pivotal cross-coupling reaction.
Troubleshooting Guide
This section addresses common issues observed during Buchwald-Hartwig amination experiments.
Issue 1: Low or No Product Yield
Q1: I am observing very low to no yield in my Buchwald-Hartwig amination. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Solution: If using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure that the reaction conditions facilitate its reduction to Pd(0). The amine or phosphine ligand can often serve as the reductant.[1] Alternatively, using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst can be more reliable.[2] Observe the reaction mixture for the formation of palladium black, a fine black precipitate that indicates catalyst decomposition.[3] If this occurs, consider lowering the reaction temperature.[3]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired bond formation.
-
Solution: The choice of ligand is highly dependent on the substrates.[4] For sterically hindered substrates or challenging couplings like those involving aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary.[4][5] It is advisable to screen a panel of ligands to identify the optimal one for your specific substrate combination.[3]
-
-
Suboptimal Base Selection: The base is crucial for the deprotonation of the amine-palladium complex.[3][6]
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates.[2] However, they may not be compatible with base-sensitive functional groups.[2] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures or longer reaction times.[2] The solubility and particle size of the base can also impact the reaction rate.[2][7]
-
-
Poor Reagent or Solvent Quality: Buchwald-Hartwig aminations are sensitive to air and moisture.
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Typical reaction temperatures range from 80-110 °C.[3] If the reaction is sluggish, increasing the temperature or extending the reaction time may improve the yield. However, excessively high temperatures can lead to catalyst decomposition.[3] Monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS.[3]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q2: My reaction mixture is turning black, and I suspect catalyst decomposition. What causes this and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has fallen out of the catalytic cycle and aggregated.[3]
-
Cause: This is often due to high reaction temperatures, an inappropriate ligand that fails to stabilize the palladium species, or the presence of impurities.[3]
-
Prevention:
Issue 3: Difficulty with Specific Substrates
Q3: I am struggling to couple my specific aryl halide or amine. What are some common strategies for challenging substrates?
A3: The reactivity of the coupling partners significantly influences the reaction outcome.
-
Aryl Chlorides: These are generally less reactive than aryl bromides or iodides and often require more specialized catalysts.
-
Aryl Iodides: While generally reactive, aryl iodides can sometimes be problematic.
-
Heteroaryl Halides: The presence of heteroatoms can lead to catalyst poisoning.
-
Primary Amines and Ammonia: Primary amines can undergo double arylation, and ammonia is a particularly challenging coupling partner due to its strong binding to palladium.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium source?
A1: The choice of palladium source can impact the ease of catalyst activation.
| Palladium Source | Advantages | Disadvantages |
| Pd(OAc)₂ | Readily available and relatively inexpensive. | Requires in situ reduction to active Pd(0), which can be unreliable.[2][8] |
| Pd₂(dba)₃ | A stable Pd(0) source that does not require a reduction step.[2] | Can be sensitive to air and light. |
| Pre-catalysts | Air-stable, well-defined compounds that are easily activated by the base.[2] | Generally more expensive than simple palladium salts. |
Q2: What is the role of the ligand and how do I select one?
A2: The ligand is crucial for the success of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. The optimal ligand is highly substrate-dependent.[4]
| Ligand Generation | Key Features & Common Examples | Typical Applications |
| First Generation | Tri(o-tolyl)phosphine (P(o-tol)₃) | Coupling of secondary amines with aryl bromides.[10] |
| Bidentate Ligands | BINAP, DPPF | Improved reliability for coupling primary amines and aryl iodides.[10] |
| Bulky, Electron-Rich Monophosphine Ligands | XPhos, SPhos, RuPhos, BrettPhos | Broad substrate scope, including challenging aryl chlorides and sterically hindered substrates.[4][11] |
Q3: Which base should I use for my reaction?
A3: The choice of base depends on the functional group tolerance of your substrates and the desired reaction rate.
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | 19 | Promotes high reaction rates and allows for lower catalyst loadings.[2] | Incompatible with many base-sensitive functional groups.[2] |
| LHMDS | 26 | Useful for substrates with protic functional groups and for low-temperature aminations. | The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | 10 | Excellent functional group tolerance.[2] | More expensive and can be difficult to stir on a large scale. |
| K₃PO₄, K₂CO₃ | 12.3, 10.3 | Good functional group tolerance and cost-effective.[2] | May require higher catalyst loadings and longer reaction times. |
Q4: What are the best solvents for this reaction?
A4: The solvent should be able to dissolve the reagents and be compatible with the reaction conditions.
-
Commonly Used Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[1][3] Ethereal solvents like cyclopentyl methyl ether (CPME) and tert-amyl alcohol have also been reported.[2]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[2]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add the aryl halide and the amine to the flask.
-
Solvent Addition: Add anhydrous, deoxygenated solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: High-Throughput Screening of Reaction Conditions
For challenging substrates, a high-throughput screening approach can efficiently identify optimal conditions.
-
Plate Preparation: In an inert atmosphere glovebox, dispense the palladium precursor, a library of different ligands, and the base into the wells of a 96-well plate.
-
Reagent Addition: Add stock solutions of the aryl halide and the amine to each well.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to each well to achieve the desired concentration.
-
Reaction: Seal the plate and place it on a heater/shaker block at the desired temperature for 12-24 hours.
-
Analysis: After the reaction, quench the wells and analyze the product formation by high-throughput techniques such as LC-MS.[4]
Visualizations
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Poisoning in 7-Azaindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis of 7-azaindole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my 7-azaindole synthesis?
A1: Common indications of catalyst poisoning include:
-
Reduced or stalled reaction rates: The reaction proceeds slower than expected or stops completely before all starting material is consumed.
-
Low product yield: The amount of 7-azaindole product is significantly lower than anticipated.
-
Formation of byproducts: An increase in the formation of unintended side products is observed.
-
Changes in reaction mixture appearance: The color of the reaction mixture may change unexpectedly, or precipitation of the catalyst may occur.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Q2: What are the primary sources of catalyst poisons in 7-azaindole synthesis?
A2: The starting materials and reagents themselves are often the primary sources of catalyst deactivation. The pyrrole and pyridine precursors used in 7-azaindole synthesis can strongly coordinate with transition metal catalysts, leading to their deactivation.[1][2][3][4] Other common poisons for palladium catalysts, which are frequently used in these reactions, include sulfur compounds, nitrogen-containing heterocycles, carbon monoxide, halides, and cyanides.[5][6]
Q3: How does the 7-azaindole precursor cause catalyst poisoning?
A3: The nitrogen atoms in the pyridine and pyrrole rings of the 7-azaindole precursors are Lewis basic. They can coordinate strongly to the active sites of the transition metal catalyst (e.g., Palladium or Rhodium). This strong binding can prevent the catalyst from participating in the desired catalytic cycle, effectively "poisoning" it and halting the reaction.[1][2][3][4]
Q4: Are there any general strategies to prevent catalyst poisoning in these reactions?
A4: Yes, several strategies can be employed:
-
Use of N-protected substrates: Protecting the nitrogen on the aminopyridine precursor can prevent its coordination to the catalyst.[7][8]
-
Addition of Lewis acids or oxidants: In Rhodium(III)-catalyzed reactions, the addition of a Lewis acid like Ag₂CO₃ or an oxidant like Ag⁺ can modulate the coordination of the aminopyridine to the catalyst, preventing deactivation and improving catalytic activity.[1][2][3][4][8][9]
-
Careful purification of starting materials and solvents: Removing potential catalyst poisons before the reaction is crucial.
-
Optimization of reaction conditions: Adjusting temperature, pressure, and reagent stoichiometry can sometimes mitigate poisoning effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate or stalls. | Strong coordination of the aminopyridine substrate to the catalyst. | 1. N-Protection: Utilize an N-protected aminopyridine substrate. N-alkylation has been shown to be effective.[7][8]2. Additive Introduction (for Rh-catalysis): Introduce a Lewis acid (e.g., Ag₂CO₃) or a silver salt (e.g., Ag⁺ oxidant) to facilitate the desired catalytic pathway and prevent catalyst deactivation.[1][2][3][4][8] |
| Low and irreproducible yields. | Presence of impurities in starting materials or solvents (e.g., sulfur compounds). | 1. Reagent Purification: Purify all starting materials and solvents prior to use. Techniques like recrystallization for solids and distillation for liquids can be effective.2. Use of High-Purity Reagents: Source reagents from reputable suppliers and use grades with low impurity profiles. |
| Formation of significant byproducts. | Catalyst deactivation leading to alternative reaction pathways. | 1. Optimize Catalyst System: Experiment with different ligands or catalyst precursors that may be more resistant to poisoning.2. Modify Reaction Conditions: Adjust the reaction temperature or concentration. Sometimes, a lower temperature can reduce the rate of catalyst deactivation relative to the desired reaction. |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of Aminopyridine Precursor
This protocol describes a general method for the N-alkylation of an aminopyridine, a strategy shown to overcome catalyst poisoning in certain palladium-catalyzed 7-azaindole syntheses.[7][8]
Materials:
-
2-Amino-3-chloropyridine (or other suitable aminopyridine precursor)
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the aminopyridine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for 30 minutes to allow for deprotonation.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated aminopyridine.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of catalyst deactivation by strong coordination of a poisoning species.
Caption: A troubleshooting workflow for addressing catalyst poisoning in 7-azaindole synthesis.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. research.unl.pt [research.unl.pt]
- 8. mdpi.com [mdpi.com]
- 9. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-amine, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic approach involving the cyclization of a substituted pyridine precursor.
Issue 1: Low Yield of the Desired this compound and Presence of a Major Byproduct.
-
Symptom: HPLC or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to a byproduct with a molecular weight indicating the addition of an acyl group to the starting aminopyridine, rather than the desired cyclized product. 1H NMR of the crude product may show signals corresponding to an amide.
-
Possible Cause: Formation of a stable amide byproduct from the reaction of the amino group of the pyridine precursor with the cyclizing agent (e.g., a carboxylic ester or anhydride) at elevated temperatures. This side reaction competes with the desired C-acylation and subsequent cyclization. For instance, in the synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters, an amide byproduct can form from the nitrogen of the aminopyridine attacking the ester.[1]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. It has been observed that maintaining a lower temperature (e.g., below -30 °C) can significantly favor the desired C-acylation over N-acylation, thus minimizing the formation of the amide byproduct.[1]
-
Order of Addition: Add the cyclizing agent slowly to the cooled solution of the deprotonated aminopyridine precursor to maintain a low localized concentration of the electrophile.
-
Protecting Groups: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as a triisopropylsilyl (TIPS) or benzenesulfonyl (Bs) group, which can be removed later. This can prevent N-acylation and other side reactions at the pyrrole nitrogen.
-
Alternative Reagents: Explore the use of different cyclizing agents that may have a higher propensity for C-acylation under the reaction conditions.
-
Issue 2: Incomplete Reaction or Formation of Multiple Unidentified Byproducts.
-
Symptom: TLC or LC-MS analysis shows the presence of starting material and multiple new spots/peaks of unknown identity.
-
Possible Causes:
-
Insufficient Reagent: The amount of base or cyclizing agent may be insufficient for complete conversion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Side Reactions: The pyrrolo[2,3-c]pyridine system has multiple reactive sites. Under harsh conditions, side reactions such as over-acylation, or reactions at other positions on the pyridine or newly formed pyrrole ring can occur.
-
-
Troubleshooting Steps:
-
Stoichiometry: Ensure the accurate measurement and stoichiometry of all reagents. A slight excess of the cyclizing agent and base may be beneficial.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Purification of Starting Materials: Use highly pure starting materials and dry solvents to avoid side reactions catalyzed by impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Based on analogous syntheses of related azaindoles, common byproducts can include:
-
Amide Byproducts: Formed by the N-acylation of the starting aminopyridine instead of the desired C-acylation leading to cyclization.[1]
-
Over-acylated Products: Introduction of more than one acyl group onto the pyrrolo[2,3-c]pyridine core.
-
Isomeric Products: Depending on the synthetic route, substitution at other positions of the pyridine or pyrrole ring can lead to isomeric byproducts.
-
Oxidation Products: The electron-rich pyrrole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q2: How can I purify the crude this compound?
A2: Purification is typically achieved by silica gel column chromatography. A gradient elution with a mobile phase of increasing polarity, such as dichloromethane/methanol or ethyl acetate/hexanes, is often effective. Due to the basic nature of the amine, peak tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. For highly impure samples or to separate close-eluting byproducts, semi-preparative reverse-phase HPLC can be employed.
Q3: What analytical techniques are best for identifying byproducts?
A3: A combination of techniques is recommended for unambiguous byproduct identification:
-
LC-MS: To determine the molecular weight of the byproducts and to separate them from the main product.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the byproducts.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the detailed structure of isolated byproducts.[2]
Data Presentation
Table 1: Effect of Temperature on Amide Byproduct Formation in a Model 6-Azaindole Synthesis
| Reaction Temperature (°C) | Desired Product Yield (%) | Amide Byproduct (%) |
| Room Temperature | ~66 | ~25 |
| < -30 | 91 | < 1 |
Data adapted from a study on a similar 2-substituted 6-azaindole synthesis and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted 6-Azaindoles (Model for 1H-Pyrrolo[2,3-c]pyridine Core Synthesis)
This protocol is adapted from a known synthesis of 2-substituted 6-azaindoles and serves as a model for troubleshooting the formation of the 1H-pyrrolo[2,3-c]pyridine core.
-
Preparation of the Dianion: A solution of 3-amino-4-picoline in an appropriate anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
Deprotonation: A strong base, such as n-butyllithium, is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the formation of the dianion.
-
Acylation and Cyclization: The carboxylic ester (or other acylating agent) is added slowly to the reaction mixture, maintaining the low temperature. The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: Byproduct Identification by HPLC-MS and NMR
-
HPLC-MS Analysis: The crude reaction mixture is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by reverse-phase HPLC coupled to a mass spectrometer. A gradient elution method is typically used to separate the components. The mass spectrometer provides the molecular weights of the eluting peaks, aiding in the initial identification of the product and byproducts.
-
Byproduct Isolation: If a significant byproduct is observed, it can be isolated by preparative HPLC or careful column chromatography.
-
NMR Analysis: The isolated byproduct is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to elucidate its structure.[2]
Visualizations
References
Troubleshooting co-elution in chromatography of pyrrolopyridines
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the chromatographic analysis of pyrrolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: How can I determine if I have a co-elution problem with my pyrrolopyridine compound?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, appearing as a single peak.[1] Suspected co-elution can be investigated through several methods:
-
Visual Peak Inspection: Look for signs of asymmetry in your chromatogram. While peak tailing is a gradual decline, a shoulder or a sudden discontinuity on the peak is a strong indicator of co-elution.[2]
-
Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By taking mass spectra at different points across the peak (peak slicing), you can check for the presence of different m/z values. If the mass spectra profiles shift or show multiple parent ions, co-elution is highly likely.[1]
Q2: My pyrrolopyridine is co-eluting with an impurity. What are the general chromatographic factors I can adjust?
A2: The resolution (Rs) between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[3][4] To resolve co-eluting peaks, you must optimize one or more of these factors.
-
Retention Factor (k'): This relates to how long a compound is retained on the column. If peaks elute too early (low k'), there is insufficient time for separation. Ideally, k' should be between 1 and 5.[1][2]
-
Selectivity (α): This is a measure of the chemical difference in interaction between the two compounds and the stationary/mobile phases. It represents the separation between the peak apexes. Changing the mobile phase composition or the column chemistry has the most significant impact on selectivity.[1][4]
-
Efficiency (N): This relates to the sharpness or width of the peaks. Higher efficiency results in narrower peaks, which are easier to resolve. It can be improved by using columns with smaller particles or longer columns.[4]
Q3: What specific mobile phase modifications can I try to resolve co-eluting pyrrolopyridines?
A3: Since pyrrolopyridines are N-heterocyclic compounds, their retention is often sensitive to mobile phase composition.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and improve separation.[2]
-
Adjust pH: Pyrrolopyridines are often basic. Small changes in mobile phase pH can alter the ionization state of your compound or the impurity, which can dramatically affect retention and selectivity.[3] Using an acidic modifier like formic acid or acetic acid (e.g., 0.1%) is common and MS-compatible.
-
Use an Ion-Pairing Agent: For highly polar or charged pyrrolopyridine derivatives that are difficult to retain, an ion-pairing agent like heptanesulfonic acid can be used, although this is often not compatible with MS detection.
-
Modify Buffer Concentration: For ionizable compounds, changing the concentration of the buffer (e.g., ammonium acetate or ammonium formate) can influence peak shape and resolution.[5]
Q4: When should I consider changing my stationary phase (column) to resolve co-elution?
A4: If modifications to the mobile phase do not resolve the co-elution, changing the column chemistry is the most powerful way to alter selectivity.[1][4]
-
Switching from C18: If a standard C18 column fails, consider a stationary phase with a different interaction mechanism.[3]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic pyrrolopyridine ring system.
-
Cyano (CN): Provides different polarity and dipole-dipole interactions.
-
Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can reduce peak tailing for basic compounds and offer unique selectivity.
-
-
Chiral Separations: If the co-eluting species are enantiomers of a chiral pyrrolopyridine, a chiral stationary phase (CSP) is required. Common CSPs are based on cyclodextrins, polysaccharides (e.g., derivatized cellulose or amylose), or glycopeptides.[6][7]
Q5: Can adjusting physical parameters like temperature or flow rate help with co-elution?
A5: Yes, these parameters can influence your separation, primarily by affecting efficiency and sometimes selectivity.
-
Temperature: Increasing the column temperature reduces the mobile phase viscosity, which can lead to sharper peaks (higher efficiency).[4] It can also sometimes change the selectivity, especially for ionizable compounds, potentially resolving co-eluting peaks.[4]
-
Flow Rate: Decreasing the flow rate can increase column efficiency (up to a point, as described by the van Deemter equation), leading to narrower peaks and potentially better resolution.
-
Gradient Slope: If using a gradient, making the slope shallower around the elution time of your compounds of interest will increase the separation between them.[8]
Q6: My pyrrolopyridine is chiral, and the enantiomers are co-eluting. What should I do?
A6: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.
-
Screen Chiral Columns: The most common approach is to screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) under various mobile phase conditions (normal phase, reversed-phase, polar organic).[7]
-
Optimize Mobile Phase: For a given CSP, you may need to optimize the mobile phase. In normal phase, this often involves adjusting the ratio of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol).[7]
-
Use Chiral Selectors in Mobile Phase: An alternative, though less common in modern HPLC, is to add a chiral selector (e.g., a cyclodextrin derivative) to the mobile phase for use with a standard achiral column.[9]
Troubleshooting Workflow and Resolution Theory
The following diagrams illustrate a logical workflow for troubleshooting co-elution and the fundamental chromatographic factors that contribute to peak resolution.
Caption: A step-by-step workflow for diagnosing and resolving peak co-elution.
Caption: The three key chromatographic factors that determine peak resolution.
Data Summary: Strategies to Resolve Co-elution
The table below summarizes common strategies and their expected outcomes for separating co-eluting pyrrolopyridines.
| Strategy | Parameter Changed | Typical Effect on Pyrrolopyridine Separation | Considerations |
| Modify Mobile Phase Strength | Decrease % organic solvent (e.g., Acetonitrile) in reversed-phase. | Increases retention (k') for all components, providing more time on the column to achieve separation.[1] | May significantly increase run times. Not effective if selectivity (α) is the primary issue. |
| Change Organic Modifier | Switch from Acetonitrile to Methanol, or vice-versa. | Alters selectivity (α) due to different solvent interactions (dipole, hydrogen bonding).[2] | May require re-optimization of the gradient profile. Can cause a change in elution order. |
| Adjust Mobile Phase pH | Add 0.1% Formic Acid or adjust buffer pH. | Changes the ionization state of basic pyrrolopyridines and acidic/basic impurities, which can drastically alter selectivity.[3] | Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns). |
| Change Column Chemistry | Switch from a C18 to a Phenyl-Hexyl or Cyano column. | Provides a different separation mechanism (e.g., π-π interactions), which is a powerful way to change selectivity.[3][4] | This is a more significant change that often requires substantial method redevelopment. |
| Increase Column Temperature | Increase temperature from 30°C to 45°C. | Decreases mobile phase viscosity, leading to higher efficiency (N) and sharper peaks. Can also alter selectivity.[4] | May affect the stability of the analyte. Can decrease retention times. |
| Use a High-Efficiency Column | Switch from a 5 µm particle size column to a sub-2 µm (UHPLC) column. | Significantly increases efficiency (N), resulting in much narrower peaks that are more easily resolved.[3] | Requires a UHPLC system capable of handling high backpressures. |
Detailed Experimental Protocol: Method Development for Resolving Co-eluting Peaks
This protocol outlines a systematic approach to optimize the mobile phase for separating a pyrrolopyridine from a co-eluting impurity using reversed-phase HPLC with a C18 column.
Objective: To achieve baseline resolution (Rs ≥ 1.5) between the target pyrrolopyridine and a known impurity.
Materials:
-
HPLC or UHPLC system with a DAD or MS detector.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
HPLC-grade water.
-
Formic Acid (FA), HPLC-grade.
-
Sample containing the pyrrolopyridine and the co-eluting impurity.
Procedure:
-
Initial Assessment:
-
Run your existing method and confirm co-elution using peak purity analysis or MS data. Note the retention time and the capacity factor (k').
-
If k' is less than 1, weaken the mobile phase (decrease the starting % organic) until k' is in the 1-5 range. This is your new starting point.[1]
-
-
Screening Organic Modifiers:
-
Mobile Phase A1: 0.1% FA in Water.
-
Mobile Phase B1: 0.1% FA in Acetonitrile.
-
Mobile Phase A2: 0.1% FA in Water.
-
Mobile Phase B2: 0.1% FA in Methanol.
-
Develop a generic, fast gradient for screening (e.g., 5-95% B in 5 minutes).
-
Inject the sample using both the ACN (A1/B1) and MeOH (A2/B2) systems.
-
Compare the chromatograms. Look for any change in selectivity or peak separation.[2] Choose the organic modifier that shows the most promise for separation.
-
-
Optimizing the Gradient:
-
Using the best organic modifier from Step 2, optimize the gradient slope.
-
Start with a broad scouting gradient to determine the approximate elution percentage of your target peak.
-
Design a new gradient that is much shallower around the elution point. For example, if the peak elutes at 40% B, you might run a gradient like:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
8.0 min: 60% B (This creates a shallow slope of 40% over 7 minutes)
-
8.1 min: 95% B
-
9.0 min: 95% B
-
-
Run the optimized gradient and assess the resolution.
-
-
Fine-Tuning with pH (if necessary):
-
If resolution is still insufficient and your impurity is sensitive to pH, you can evaluate different mobile phase additives.
-
Prepare mobile phases with different additives, such as 10 mM Ammonium Formate adjusted to pH 3.0 vs. 0.1% Formic Acid (approx. pH 2.7).
-
Re-run the optimized gradient with the new mobile phase system and compare the results. Pyrrolopyridines, being basic, can show significant changes in retention with small pH shifts.[3]
-
-
Final Verification:
-
Once baseline separation is achieved, verify the method's robustness by making small, deliberate changes (e.g., ±2°C in temperature, ±0.2 pH units) to ensure the separation is reliable.
-
Confirm the identity of the peaks using the MS detector.
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 1H-Pyrrolo[2,3-c]pyridin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1H-Pyrrolo[2,3-c]pyridin-5-amine. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which crystallization methods are most suitable for this compound?
A2: Common crystallization techniques for compounds like this compound include cooling crystallization, anti-solvent addition, and slow evaporation. The choice of method will depend on the solvent system and the scale of the experiment. For many pyridine-containing compounds, a combination of these techniques often yields the best results.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling rate is too fast. To resolve this, try one of the following:
-
Add a small amount of additional solvent to the mixture and reheat until the oil redissolves, then cool slowly.
-
Consider using a different solvent system with a lower boiling point or different polarity.
-
Introduce a seed crystal to encourage nucleation at a higher temperature.
Q4: The crystal yield is very low. How can I improve it?
A4: Low yield can result from several factors. Here are some troubleshooting steps:
-
Optimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Try reducing the initial solvent volume.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature (an ice bath may be appropriate) for an adequate amount of time to maximize precipitation.
-
Mother Liquor: If you have already filtered the crystals, you can attempt to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may have lower purity.
Q5: My crystals are forming too quickly and appear to be of low purity. How can I slow down the crystallization process?
A5: Rapid crystallization can trap impurities within the crystal lattice. To promote the growth of larger, purer crystals, slow down the rate of crystallization by:
-
Slowing the Cooling Rate: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cold bath.
-
Using a Co-solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (anti-solvent) in which the compound is less soluble.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | 1. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. 2. Add a seed crystal of the compound. 3. Reduce the volume of the solvent by evaporation and cool again. 4. If using a mixed solvent system, add more of the anti-solvent. |
| The product crystallizes out, but appears discolored or impure. | Impurities are co-crystallizing with the product. | 1. Ensure the starting material is of reasonable purity. An initial purification by column chromatography may be necessary. 2. Wash the filtered crystals with a small amount of ice-cold fresh solvent to remove surface impurities. 3. Consider a different crystallization solvent or solvent system to alter the solubility of the impurities relative to the product. |
| The solid obtained is amorphous, not crystalline. | The rate of precipitation is too high. | 1. Decrease the rate of cooling. 2. In an anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring. 3. Use a more dilute solution. |
| Difficulty filtering the crystals (clogging the filter paper). | Crystals are too fine or have a needle-like morphology. | 1. Slow down the crystallization process to encourage the growth of larger crystals. 2. Try a different solvent system which may favor a different crystal habit. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds in Common Solvents
Note: This table is a general guide based on the expected properties of aza-indoles and related heterocyclic amines. Experimental verification is recommended.
| Solvent | Polarity Index | Expected Solubility | Role in Crystallization |
| Water | 10.2 | Low to Moderate | Can be used as an anti-solvent with a water-miscible organic solvent.[1] |
| Methanol | 5.1 | High | Good dissolving solvent. |
| Ethanol | 4.3 | High | Good dissolving solvent. |
| Acetonitrile | 5.8 | Moderate | Potential single solvent for crystallization. |
| Ethyl Acetate | 4.4 | Moderate | Potential single solvent or co-solvent. |
| Dichloromethane | 3.1 | Moderate | Often used in combination with a less polar solvent. |
| Hexanes/Heptane | 0.1 | Low | Good anti-solvent to induce crystallization.[1] |
| Dimethylformamide (DMF) | 6.4 | High | Good dissolving solvent, but high boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Good dissolving solvent, but very high boiling point makes it challenging for crystallization. |
Table 2: Physical Properties of this compound and a Related Compound
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | C₇H₇N₃ | 133.15 | Not available |
| 1H-Pyrrolo[2,3-f]quinoline | C₁₁H₈N₂ | 168.19 | 235-240 °C[2] |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., methanol or ethanol).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., dichloromethane or methanol) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., hexanes or heptane) in which the compound is insoluble, until the solution becomes persistently cloudy.[3][4]
-
Crystal Growth: Stop the addition of the anti-solvent and continue to stir the mixture for 30-60 minutes to allow the crystals to grow.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for cooling crystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Synthesis of 7-Azaindole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the 7-azaindole core during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for the 7-azaindole core during synthesis?
A1: The 7-azaindole core is susceptible to several degradation pathways, primarily:
-
Oxidation: The pyridine ring can be oxidized to an N-oxide, particularly when using oxidizing agents like mCPBA. The pyrrole ring is also prone to oxidation, which can lead to the formation of 7-azaoxindoles.
-
Acid-Mediated Decomposition: Strong acidic conditions can lead to decomposition or undesired side reactions.[1][2] While some cyclization reactions are acid-catalyzed, the choice of acid and reaction conditions is critical.[2]
-
Instability during Cross-Coupling Reactions: During palladium-catalyzed cross-coupling reactions, side reactions such as dimerization or catalyst deactivation by the pyridine nitrogen can occur, leading to lower yields and impurities.[2][3]
Q2: How can I prevent oxidation of the 7-azaindole core?
A2: To prevent oxidation, consider the following strategies:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group, such as benzenesulfonyl (Bs) or a bulky silyl group like triisopropylsilyl (TIPS), can modulate the electron density of the ring system and improve stability.
-
Control of Reaction Conditions: Avoid unnecessarily harsh oxidizing agents. If an oxidation step is required, for instance, to form an N-oxide for subsequent functionalization, careful control of stoichiometry and temperature is essential.[4]
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially in the presence of metal catalysts.
Q3: Which protecting groups are recommended for the 7-azaindole pyrrole nitrogen, and when should I use them?
A3: The choice of protecting group depends on the subsequent reaction conditions. Here are some commonly used protecting groups and their applications:
-
Sulfonyl Groups (e.g., Tosyl - Ts): Useful for directing metallation and for stabilization during electrophilic substitution. They are generally stable but require specific conditions for removal.
-
Silyl Groups (e.g., Triisopropylsilyl - TIPS): A bulky protecting group that can prevent lithiation at the C2 position and offer stability. It is readily removed with fluoride sources like TBAF.[5]
-
Carbamates (e.g., tert-Butoxycarbonyl - Boc): While common for indoles, their stability in the context of 7-azaindole synthesis should be evaluated based on the specific reaction conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): This group has been shown to act as both a protecting group and an activating group for nucleophilic aromatic substitution at the 4-position, allowing for milder reaction conditions.[6][7]
Q4: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the possible causes and solutions?
A4: Low yields in palladium-catalyzed cross-coupling reactions with 7-azaindoles can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial. For instance, in C-N and C-O bond formation, combinations like Pd(OAc)2/Xantphos with Cs2CO3 or K2CO3 in dioxane have been found to be effective.[8][9]
-
Poor Substrate Purity: Impurities in the 7-azaindole starting material can interfere with the catalytic cycle. Ensure your starting materials are of high purity.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Optimization studies are often necessary to find the ideal temperature for a specific transformation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Formation of aza-oxindole byproduct | Oxidation of the 7-azaindole core. | • Use an inert atmosphere (N2 or Ar).• Avoid strong oxidizing agents.• Protect the pyrrole nitrogen (e.g., with a silyl or sulfonyl group). |
| Low yield in Suzuki or Sonogashira coupling | Catalyst deactivation by pyridine nitrogen. | • Use bulky, electron-rich ligands (e.g., Xantphos, SPhos).• Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3).• Optimize the base and solvent system.[8][10] |
| Product decomposition during workup or purification | Acid sensitivity or presence of residual metal catalyst. | • Use a mild aqueous workup (e.g., saturated NaHCO3).• For chromatography, consider using a neutral solvent system or adding a small amount of a basic modifier like triethylamine to the eluent.• Use metal scavengers to remove residual palladium. |
| Formation of dimeric byproducts | Self-condensation of starting materials or intermediates, especially in base-mediated reactions. | • Adjust the rate of addition of reagents.• Lower the reaction temperature.• Re-evaluate the choice and stoichiometry of the base.[11] |
| Inconsistent reaction outcomes | Moisture or air sensitivity. | • Ensure all solvents and reagents are anhydrous.• Maintain a strict inert atmosphere throughout the reaction. |
Data Summary
Table 1: Comparison of Conditions for Palladium-Catalyzed C-N Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide [8][9]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 100 | 92 |
| 2 | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 | 90 |
| 3 | Pd(OAc)2 | Xantphos | K2CO3 | Dioxane | 100 | 75 |
| 4 | Pd(OAc)2 | dppf | Cs2CO3 | Dioxane | 100 | 40 |
| 5 | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 100 | 35 |
Table 2: Influence of Protecting Group on Nucleophilic Aromatic Substitution (SNAr) [7]
| Protecting Group (N1) | Reaction Conditions | Product Yield (%) |
| None | i-PrOH, K2CO3, 100 °C | Low conversion |
| SEM | i-PrOH, K2CO3, 100 °C | >95 (conversion) |
| Boc | i-PrOH, K2CO3, 100 °C | Moderate conversion |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-N Cross-Coupling [8][9]
-
To an oven-dried reaction vessel, add N-substituted 4-bromo-7-azaindole (1.0 equiv), the corresponding amine or amide (1.2 equiv), Pd(OAc)2 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or LC-MS monitoring (typically 12-24 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: N-Protection of 7-Azaindole with a SEM Group [7]
-
To a solution of 7-azaindole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-SEM-protected 7-azaindole.
Visualizations
Caption: Potential degradation pathways of the 7-azaindole core.
Caption: Troubleshooting workflow for 7-azaindole synthesis.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. New 7-azaindole palladium and platinum complexes: crystal structures and theoretical calculations. In vitro anticancer activity of the platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Managing Low Conversion Rates in Palladium-Catalyzed Reactions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and manage low conversion rates in palladium-catalyzed reactions. This resource provides practical guidance through a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction has a very low conversion. What are the first things I should check?
When encountering low conversion, it's essential to start with the fundamentals of your experimental setup before exploring more complex variables.[1]
-
Inert Atmosphere: Palladium(0) species, the active catalysts, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas like argon or nitrogen and maintained under a positive pressure throughout the reaction.[1]
-
Reagent Purity: Impurities in your starting materials, such as the aryl halide or the coupling partner (e.g., boronic acid in Suzuki coupling), can act as catalyst poisons.[1]
-
Solvent and Base Quality: Always use anhydrous and degassed solvents.[1][2] The quality and choice of the base are also critical; use a fresh batch that has been stored correctly under an inert atmosphere.[1]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and any phosphine ligands are fresh and have been stored properly to prevent degradation or oxidation.[2]
Q2: I've confirmed my setup and reagents are sound, but the conversion is still low. Could the catalyst not be activating properly?
Yes, inefficient activation of the palladium(II) precatalyst to the active Pd(0) species is a common reason for poor reaction performance.[1] The choice of solvent and base can significantly influence this reduction step. In some cases, boronic acids in Suzuki reactions can act as the reducing agent.[3] If you suspect catalyst activation is the issue, consider screening different bases or solvents.
Q3: I'm observing a black precipitate in my reaction. What is this, and how can I prevent it?
The formation of a black precipitate, often referred to as "palladium black," is an indication of catalyst decomposition and aggregation.[4] This leads to a loss of catalytic activity. This can be caused by:
-
High Temperatures: Excessive heat can promote catalyst agglomeration.
-
Impurities: As mentioned, impurities can lead to catalyst poisoning and decomposition.[4]
-
Inappropriate Solvent Choice: Certain solvents may not effectively stabilize the catalytic species, leading to precipitation.[4]
To prevent the formation of palladium black, ensure high-purity reagents and solvents, and consider if the reaction temperature is too high.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low yield in a Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with trace amounts of water or other proton sources, leading to the cleavage of the C-B bond.[2]
-
Homocoupling: The coupling of two boronic acid molecules is another frequent side reaction, primarily caused by the presence of oxygen.[2][5]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ and K₃PO₄ can be beneficial in preventing protodeboronation.[2] |
| Solvent | Toluene | Dioxane | THF/Water | The choice of solvent can affect the solubility of reagents and the stability of the catalyst.[3][6] |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | PdCl₂(dppf) | Using a Pd(0) source like Pd(PPh₃)₄ can minimize homocoupling.[2] |
Buchwald-Hartwig Amination
Problem: Low conversion in a Buchwald-Hartwig amination.
Possible Causes & Solutions:
-
Ligand Choice: The selection of the phosphine ligand is critical and often depends on the specific substrates.[7] For N-heterocyclic compounds, sterically hindered and electron-rich ligands are generally more effective.[7]
-
Base Selection: Strong bases like NaOt-Bu often lead to higher reaction rates but may not be compatible with base-sensitive functional groups.[7] Weaker bases such as Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but might require higher temperatures.[7]
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step more difficult.[7]
-
Solubility: Poor solubility of reaction components is a frequently underestimated cause of reaction failure.[7] A switch in solvent, for instance from toluene to dioxane, can sometimes dramatically improve conversion.[7]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Ligand | XPhos | SPhos | RuPhos | The optimal ligand is substrate-dependent; screening is often necessary.[7] |
| Base | NaOt-Bu | Cs₂CO₃ | K₃PO₄ | Stronger bases can increase reaction rates, while weaker bases are better for sensitive substrates.[7] |
| Solvent | Toluene | Dioxane | THF | Dioxane may improve solubility and conversion for certain substrates.[7] |
Heck Coupling
Problem: Low or no yield in a Heck coupling reaction.
Possible Causes & Solutions:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly.[8] Consider trying a different palladium precursor, such as Pd₂(dba)₃.[8]
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.[8] Gradually increase the temperature while monitoring for potential side reactions.[8]
-
Base and Solvent: The base is crucial for regenerating the active Pd(0) catalyst.[8] Common choices include triethylamine and potassium carbonate.[8] Polar aprotic solvents like DMF or NMP are often effective.[9]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Catalyst | Pd(OAc)₂ | PdCl₂ | Pd₂(dba)₃ | The choice of catalyst can significantly impact the reaction outcome.[8] |
| Base | Et₃N | K₂CO₃ | NaOAc | The base neutralizes the generated HX and regenerates the catalyst.[8] |
| Temperature | 80 °C | 100 °C | 120 °C | Increasing the temperature can improve conversion for less reactive substrates.[8] |
Sonogashira Coupling
Problem: Low reactivity in a Sonogashira coupling reaction.
Possible Causes & Solutions:
-
Catalyst System: Ensure both the palladium catalyst and the copper(I) co-catalyst are active.[4] Copper(I) iodide can degrade over time, so using a fresh batch is recommended.[4]
-
Anaerobic Conditions: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[4] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.[4]
-
Aryl Halide Reactivity: The reactivity follows the trend I > OTf > Br > Cl.[4] Aryl iodides are the most reactive, while aryl chlorides are the least.[4] For less reactive halides, higher temperatures may be necessary.[4]
-
Copper-Free Conditions: To avoid alkyne homocoupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands or different conditions to be efficient.[4]
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination
This protocol is a representative example for the amination of an aryl halide.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOt-Bu, 1.2-2.0 equiv.), the palladium precatalyst (e.g., 0.5-2.0 mol%), and the ligand (if not using a precatalyst) to a dry reaction vessel.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]
-
Reaction Execution: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water. Dry the organic layer, concentrate it, and purify the crude product by a suitable method like column chromatography.[1]
Preparation of a 5% Palladium on Carbon (Pd/C) Catalyst
This protocol describes a common method for preparing a heterogeneous palladium catalyst.
-
Palladium Solution Preparation: Prepare a solution of palladium chloride (e.g., 1.7 g) in concentrated hydrochloric acid (e.g., 1.7 mL) and water (e.g., 20 mL) by heating on a water bath until the solution is complete.[10]
-
Neutralization and Support Addition: Add this palladium solution to a solution of sodium acetate trihydrate (e.g., 30 g) in water (e.g., 200 mL) in a hydrogenation flask. Then, add acid-washed activated charcoal (e.g., 20 g).[10]
-
Hydrogenation: Hydrogenate the mixture in an atmospheric hydrogenation apparatus until hydrogen absorption ceases.[10]
-
Catalyst Collection and Washing: Collect the catalyst on a Buchner funnel and wash it with several portions of water.[10]
-
Drying: Dry the catalyst at room temperature over a desiccant in a vacuum desiccator.[10]
-
Storage: Powder the dried catalyst and store it in a tightly stoppered bottle.[10]
Visualizations
Caption: A stepwise guide to troubleshooting low conversion.
Caption: Key steps and potential issues in the Suzuki-Miyaura catalytic cycle.
Caption: Relationship between palladium black formation, its causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium/Platinum Catalyst Preparation FAQ [designer-drug.com]
Validation & Comparative
A Comparative Guide to Pyrrolopyridine-Based FGFR Inhibitors and Other Targeted Therapeutics
This guide provides a detailed comparison of a novel 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor, compound 4h , against other prominent FGFR inhibitors such as Erdafitinib, Pemigatinib, Futibatinib, and Infigratinib. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of FGFR-targeted cancer therapies.
Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1][2] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers.[3] Consequently, FGFR has emerged as a significant therapeutic target, leading to the development of numerous small-molecule inhibitors.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry and has been identified as a promising core for the development of potent kinase inhibitors, including those targeting FGFR.[3][4][5]
Comparative Analysis of FGFR Inhibitors
The following sections provide a detailed comparison of the biochemical potency and cellular activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , with other established FGFR inhibitors.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of compound 4h and other selected FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | 7[3] | 9[3] | 25[3] | 712[3] |
| Erdafitinib | 1.2[6][7] | 2.5[6][7] | 3.0[6][7] | 5.7[6][7] |
| Pemigatinib | 0.4[8][9][10] | 0.5[8][9][10] | 1.2[8][9][10] | 30[8][9][10] |
| Futibatinib | 1.8[11] | 1.4[11] | 1.6[11] | 3.7[11] |
| Infigratinib | 0.9[12][13][14] | 1.4[12][13][14] | 1[12][13][14] | 61[15] |
Note: Lower IC50 values indicate greater potency.
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling cascade. Upon ligand (FGF) binding, the receptor dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate cellular processes.[1][2][16][17] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this signaling cascade.
Caption: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing small-molecule kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 values of compounds against purified FGFR kinases.
Objective: To quantify the inhibitory activity of a test compound against FGFR kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in DMSO.
-
Prepare a solution containing the specific FGFR kinase isoform, a biotinylated substrate peptide, and ATP in a kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Incubate for a further period to allow for antibody binding.
-
-
Data Analysis:
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
Objective: To determine the anti-proliferative activity of a test compound in a cellular context.
Methodology:
-
Cell Culture:
-
Seed a cancer cell line with a known FGFR alteration (e.g., FGFR2 amplification) in 96-well plates.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and then solubilize the protein-bound dye and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Caption: General workflow for a cell-based proliferation assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel and potent FGFR inhibitors. As demonstrated by compound 4h , derivatives of this scaffold can achieve potent inhibition of FGFR1, 2, and 3. While established inhibitors like Erdafitinib, Pemigatinib, and Futibatinib show broad and potent activity against the FGFR family, ongoing research into new chemical scaffolds such as the 1H-pyrrolo[2,3-b]pyridines is crucial for the development of next-generation therapies with improved selectivity and efficacy. The experimental protocols and comparative data presented in this guide offer a valuable resource for the continued exploration and development of FGFR-targeted therapeutics.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 15. infigratinib [drugcentral.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Unlocking Therapeutic Potential: A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives and Their IC50 Values Across Key Kinase Targets
For researchers and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in the design of potent kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. This guide provides a comparative overview of the inhibitory activity (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against a range of therapeutically relevant kinases, supported by detailed experimental methodologies and signaling pathway diagrams.
This compilation aims to facilitate the evaluation of structure-activity relationships and guide the selection of lead compounds for further development. The data presented is collated from recent scientific literature, offering a snapshot of the current landscape of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Comparative IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. These values are indicative of the compounds' potency in inhibiting the respective enzymes.
| Target Kinase | Compound ID | IC50 (nM) | Reference |
| FGFR1 | 4h | 7 | [1] |
| FGFR2 | 4h | 9 | [1] |
| FGFR3 | 4h | 25 | [1] |
| FGFR4 | 4h | 712 | [1] |
| MELK | 16h | 32 | [2] |
| PDE4B | 7 | 480 | [3] |
| PDE4B | 11a | 630 | [3] |
| PDE4B | 11c | 600 | [3] |
| Cdc7 | 42 | 7 | [4] |
| c-Met | 9 | 22.8 | [5] |
| CDK8 | 22 | 48.6 | [6] |
| TNIK | Multiple Compounds | <1 | [7] |
| ATM | 25a | >700-fold selective over PIKK family | [8] |
Note: The specific structures of the referenced compounds can be found in the corresponding cited articles. This table is intended to provide a comparative overview of potency.
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. Below are generalized experimental protocols for in vitro kinase assays, based on commonly employed methodologies.
General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
1H-pyrrolo[2,3-b]pyridine test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (as a vehicle control) is added to the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: The target kinase enzyme and its specific substrate are diluted in Kinase Assay Buffer to the desired working concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding the enzyme solution and a mixture of the substrate and ATP to each well.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal. This is followed by a 30-minute incubation at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which the targeted kinases are involved. Understanding these pathways provides context for the therapeutic rationale of inhibiting these kinases.
Caption: Simplified FGFR signaling cascade.
Caption: Overview of the c-MET signaling pathway.
Caption: The role of TNIK in the Wnt signaling pathway.
Caption: ATM-mediated DNA damage response pathway.
Caption: Role of CDK8 in transcriptional regulation.
Caption: Key interactions of MELK in cellular processes.
References
- 1. mdpi.com [mdpi.com]
- 2. abeomics.com [abeomics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. MELK Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides Against PDE4 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective inhibitors of phosphodiesterase 4 (PDE4) isoforms. The objective is to present experimental data on their potency and selectivity, detail the methodologies used for their evaluation, and illustrate their mechanism of action within relevant signaling pathways.
Introduction to PDE4 and the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP). The PDE4 family, which comprises four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), is a key regulator of cAMP levels in inflammatory and immune cells. Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. However, the clinical use of non-selective PDE4 inhibitors has been limited by side effects, such as nausea and emesis, which are often associated with the inhibition of the PDE4D isoform. This has driven the search for isoform-selective inhibitors, with a particular focus on targeting PDE4B for its role in inflammation.
Recent research has identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a promising scaffold for the development of potent and selective PDE4B inhibitors.[1] This guide summarizes the available data on the selectivity of these compounds.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over PDE4D. The data is extracted from a key study by G.S. Gill et al. (2020), which focused on the synthesis and structure-activity relationship (SAR) of these compounds as PDE4B inhibitors.[1]
It is important to note that while the study provides comprehensive data for PDE4B and PDE4D, the inhibitory activities (IC50 values) against PDE4A and PDE4C isoforms for this specific series of compounds are not publicly available in the cited literature.
| Compound | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | 0.63 | >10 | >15.9 |
| 11b | >10 | >10 | - |
| 11c | 0.6 | >10 | >16.7 |
| 11d | >10 | >10 | - |
| 11f | 0.11 | >10 | >90.9 |
| 11g | 0.23 | >10 | >43.5 |
| 11h | 0.14 | 0.88 | 6.3 |
| 11i | 0.43 | 0.88 | 2.0 |
| 11j | 1.1 | >10 | >9.1 |
| 11k | 0.78 | >10 | >12.8 |
| 11l | >10 | >10 | - |
| 11m | >10 | >10 | - |
| Rolipram | 0.002 | 0.001 | 0.5 |
Data sourced from ACS Med Chem Lett. 2020, 11, 10, 1848–1854.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.
PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency of a compound in inhibiting PDE4 activity. A common method is the fluorescence polarization (FP) assay.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP molecule tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large complex that tumbles slowly, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.[2][3]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reagent Preparation: Prepare solutions of recombinant human PDE4 enzyme (specific isoforms for selectivity determination), FAM-cAMP substrate, and a binding agent in assay buffer (e.g., Tris-HCl, MgCl2).
-
Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.
-
Enzyme Addition: Add the PDE4 enzyme solution to each well, except for the negative control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
Detection: Add the binding agent to stop the reaction and allow for binding to the product.
-
Measurement: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]
TNF-α Release Assay in Macrophages
This cell-based assay assesses the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on the secretion of Tumor Necrosis Factor-alpha (TNF-α) from immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors increase intracellular cAMP levels, which in turn suppresses the signaling pathways that lead to TNF-α production.
Procedure:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium and seed them into a multi-well plate.[5][6][7][8][9]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specific period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce TNF-α production.[5]
-
Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine release.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[6]
-
Data Analysis: Plot the TNF-α concentration against the test compound concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: Simplified PDE4 signaling pathway.
Caption: Experimental workflow for selectivity assessment.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Properties of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Guide for Researchers
A comprehensive analysis of the pharmacokinetic profiles of selected 1H-pyrrolo[2,3-b]pyridine analogs is presented below. Due to a scarcity of publicly available pharmacokinetic data on 1H-pyrrolo[2,3-c]pyridin-5-amine analogs, this guide focuses on the closely related and well-documented 1H-pyrrolo[2,3-b]pyridine scaffold. This information is intended to provide researchers, scientists, and drug development professionals with a valuable comparative overview of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Understanding the pharmacokinetic properties of analogs built on this framework is crucial for the development of effective and safe drug candidates. This guide summarizes key in vivo pharmacokinetic data from preclinical studies in rats, dogs, and monkeys for a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives investigated as Janus kinase (JAK) 3 inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes the in vivo pharmacokinetic parameters for selected 1H-pyrrolo[2,3-b]pyridine-5-carboxamide analogs after oral administration. These compounds were investigated for their potential as immunomodulators targeting JAK3.
| Compound | Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| 31 | Rat | 10 | 1.8 | 1300 | 7300 | 3.0 | 54 |
| 31 | Dog | 3 | 1.0 | 1100 | 4100 | 2.0 | 80 |
| 31 | Monkey | 3 | 2.7 | 420 | 2000 | 2.5 | 40 |
Data sourced from a study on novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3[1].
Experimental Protocols
The pharmacokinetic parameters listed above were determined following standardized in vivo protocols. A general methodology for such a study is outlined below.
In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are commonly used for pharmacokinetic studies. Animals are typically fasted overnight before drug administration.
-
Drug Administration: The test compound (e.g., Compound 31) is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol and water) and administered via oral gavage (p.o.). For intravenous (i.v.) administration to determine absolute bioavailability, the compound is typically dissolved in a saline solution.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma. The resulting plasma samples are stored frozen (e.g., at -20°C) until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%). Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical pharmacokinetic workflow and a simplified signaling pathway relevant to the therapeutic target of the studied analogs.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: Simplified JAK/STAT signaling pathway inhibited by the studied analogs.
References
In Vivo Efficacy of 1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse range of potent and selective inhibitors targeting key signaling pathways implicated in cancer. This guide provides a comparative overview of the in vivo efficacy of notable 1H-pyrrolo[2,3-c]pyridine derivatives, focusing on their performance as inhibitors of Ataxia Telangiectasia Mutated (ATM), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR). The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Efficacy Data
The following tables summarize the in vivo anti-tumor activity of selected 1H-pyrrolo[2,3-c]pyridine derivatives.
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 25a | ATM | HCT116 Xenograft | 30 mg/kg, p.o. (in combination with irinotecan) | 79.3% | [1][2] |
| 25a | ATM | SW620 Xenograft | 30 mg/kg, p.o. (in combination with irinotecan) | 95.4% | [1][2] |
| 22 | CDK8 | Colorectal Cancer Xenograft | Not specified in abstract | Significant | [3] |
| 4h | FGFR | 4T1 Breast Cancer Xenograft | Not specified in abstract | Significant | [4][5] |
Table 1: In Vivo Antitumor Efficacy of 1H-pyrrolo[2,3-c]pyridine Derivatives. This table provides a summary of the in vivo performance of key compounds, highlighting their target, the cancer model used, dosing, and the resulting tumor growth inhibition.
| Compound ID | Parameter | Value |
| 25a | IC50 (ATM) | 4 nM |
| 25a | Oral Bioavailability (mice) | 147.6% |
| 22 | IC50 (CDK8) | 48.6 nM |
| 4h | IC50 (FGFR1) | 7 nM |
| 4h | IC50 (FGFR2) | 9 nM |
| 4h | IC50 (FGFR3) | 25 nM |
Table 2: In Vitro Potency and Pharmacokinetic Parameters. This table details the in vitro potency (IC50) of the compounds against their respective targets and the oral bioavailability of compound 25a in mice.[1][2][3][4]
Signaling Pathways and Mechanism of Action
The anti-tumor effects of these 1H-pyrrolo[2,3-c]pyridine derivatives are attributed to their specific inhibition of key signaling pathways crucial for cancer cell survival, proliferation, and DNA damage repair.
Experimental Protocols
Detailed methodologies for the key in vivo and pharmacodynamic assessment experiments are provided below.
In Vivo Xenograft Studies
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID), aged 6-8 weeks.
-
Cell Lines and Implantation: Human cancer cell lines such as HCT116 and SW620 (colorectal cancer) or murine lines like 4T1 (breast cancer) are cultured under standard conditions.[1][2][4][5] A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The 1H-pyrrolo[2,3-c]pyridine derivatives are often formulated in a vehicle such as 0.5% carboxymethylcellulose for oral (p.o.) administration.[6][7] Dosing schedules can vary, for example, daily for 14-20 consecutive days.[6][7]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.
Western Blotting for Pharmacodynamic Markers
-
Sample Preparation: Tumor tissues collected at the end of the in vivo study are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. For CDK8 inhibition, a key pharmacodynamic marker is the phosphorylation of STAT1 at serine 727 (p-STAT1 S727).[1][8] For ATM inhibition, downstream markers include phosphorylated ATM (p-ATM), p53, and γH2AX.[6][7][9]
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer. Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.[9]
-
Immunodetection: Sections are blocked and then incubated with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.[9] After washing, a biotinylated secondary antibody and a streptavidin-HRP conjugate are applied. The signal is visualized using a DAB substrate, and the sections are counterstained with hematoxylin.
-
Analysis: The percentage of positively stained cells or the staining intensity is quantified to assess the pharmacodynamic effect of the drug.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors with significant in vivo anti-tumor activity. The derivatives targeting ATM, CDK8, and FGFR demonstrate promising efficacy in preclinical cancer models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret their own studies, facilitating the further development of this important class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Molecular Docking Insights into 1H-Pyrrolo[2,3-c]pyridin-5-amine and its Analogs as Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The 1H-Pyrrolo[2,3-c]pyridin-5-amine scaffold has emerged as a significant pharmacophore in the development of targeted therapies, particularly for cancer. Its derivatives have demonstrated inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of the molecular docking performance of compounds based on the pyrrolopyridine core against several key kinase targets. The data presented here, compiled from various studies, offers insights into the binding potential of these compounds and serves as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of In Silico Performance
The following tables summarize the in silico and in vitro data for pyrrolopyridine derivatives against three prominent cancer targets: TRAF2 and NCK-Interacting Kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), and Lysine-Specific Demethylase 1 (LSD1). Direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.
Table 1: Molecular Docking and Inhibitory Activity against TNIK
| Compound ID | Scaffold | Docking Score (Total Score) | Key Interacting Residues | pIC50 | Reference |
| Compound Y4 | 1H-pyrrolo[2,3-b]pyridine derivative | High | Favorable interactions with the targeted receptor | Not specified | [1] |
| Compound Y5 | 1H-pyrrolo[2,3-b]pyridine derivative | High | Favorable interactions with the targeted receptor | Not specified | [1] |
| - | Thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives | Not specified | Not specified | 7.37 to 9.92 |
Table 2: Molecular Docking and Inhibitory Activity against FGFR1
| Compound ID | Scaffold | Docking Details | IC50 (nM) | Reference |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine derivative | Forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region. π–π interaction with F489. | 7 | [2] |
| AZD-4547 (Reference) | Not specified | Not specified | 0.8 | [2] |
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-c]pyridine Derivatives against LSD1
| Compound ID | Scaffold | LSD1 IC50 (nM) | Cell Line Antiproliferative IC50 (nM) | Reference |
| Compound 46 | 1H-pyrrolo[2,3-c]pyridine derivative | 3.1 | 0.6 (MV4;11), 1.1 (H1417) | [3][4] |
| GSK-354 (Reference) | Not specified | 130 | Not specified | [5] |
| SP-2577 (Reference) | Not specified | 26.2 | Not specified | [3] |
Experimental Protocols: Molecular Docking
The following sections outline generalized protocols for molecular docking using commonly cited software, Glide and AutoDock. These represent typical workflows that can be adapted for the study of this compound and its analogs.
Protocol 1: Molecular Docking using Schrödinger Glide
A typical workflow for molecular docking using the Glide module of the Schrödinger Suite is as follows:
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The Protein Preparation Wizard in Maestro is used to prepare the protein by adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules. A restrained minimization of the protein structure is performed using a force field such as OPLS_2005.[6]
-
Receptor Grid Generation : A receptor grid is generated by defining the active site. This is typically done by selecting the co-crystallized ligand or key active site residues as the centroid of the grid box.
-
Ligand Preparation : The 3D structures of the ligands are prepared using LigPrep. This involves generating different tautomers, stereoisomers, and ionization states at a physiological pH range and minimizing their energy.
-
Ligand Docking : The prepared ligands are docked into the receptor grid. Glide offers different docking precisions, such as Standard Precision (SP) and Extra Precision (XP).[6] Initially, a larger set of ligands can be docked using the faster SP mode. The top-scoring poses are then subjected to the more accurate but computationally intensive XP mode for refinement.[6]
-
Pose Analysis and Scoring : The resulting docked poses are analyzed based on their GlideScore, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and evaluated.
Protocol 2: Molecular Docking using AutoDock
A general procedure for performing molecular docking with AutoDock is outlined below:
-
Preparation of Receptor and Ligand Files : The PDB files for both the receptor protein and the ligand are retrieved. Using AutoDockTools (ADT), polar hydrogens are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein, and Gasteiger charges are computed for the ligand. The prepared structures are saved in the PDBQT file format.[7]
-
Grid Parameter File Generation : A grid parameter file (.gpf) is created to define the docking search space. This involves setting up a grid box that encompasses the active site of the protein.[7]
-
Running AutoGrid : The AutoGrid engine is used to pre-calculate grid maps for different atom types within the defined grid box. This step generates affinity grids that are used during the docking process.
-
Docking Parameter File Generation : A docking parameter file (.dpf) is prepared, which specifies the ligand, the receptor grid maps, and the docking algorithm parameters, such as the number of genetic algorithm runs.[8]
-
Running AutoDock : The AutoDock engine performs the docking simulation using the prepared files. It explores different conformations and orientations of the ligand within the active site and estimates the binding energy for each pose.[8]
-
Analysis of Results : The results, typically in a .dlg (docking log) file, are analyzed to identify the best binding poses based on the lowest binding energy and cluster size. The interactions of the best-docked poses with the receptor are then visualized.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolopyridine derivatives and a generalized workflow for molecular docking studies.
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: TRAF2 and NCK-Interacting Kinase (TNIK) in the Wnt Signaling Pathway.
Caption: Role of Lysine-Specific Demethylase 1 (LSD1) in Histone Modification.
Caption: A Generalized Workflow for Molecular Docking Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. frontiersin.org [frontiersin.org]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experiments with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine: Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and application of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key building block in modern drug discovery. The focus is on the reproducibility of experimental outcomes, supported by quantitative data and detailed protocols, to aid researchers in selecting appropriate compounds and methodologies for therapeutic development.
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, is recognized as a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structure is foundational in the development of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core can act as a hinge-binding moiety in the ATP-binding site of various kinases.[1] The strategic placement of a fluorine atom can significantly modulate physicochemical properties like metabolic stability and target binding affinity, while the 5-amino group provides a versatile handle for further chemical modification to explore structure-activity relationships (SAR).[1][2][3] This compound is particularly significant in the synthesis of inhibitors for critical cancer-related kinases such as Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), Protein Kinase B (Akt), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4]
Data Presentation: Physicochemical and Synthetic Comparison
The reproducibility of experiments involving 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is highly dependent on its intrinsic properties and the chosen synthetic route.
Table 1: Predicted Physicochemical Properties
While extensive experimental data is not widely published, the following properties for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can be estimated based on its structure, aligning with the principles of fragment-based lead discovery (FBLD).[2]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~153 g/mol | Adheres to the "Rule of Three" (<300 Da), ensuring good ligand efficiency.[2] |
| cLogP | ~1.5 - 2.0 | A balanced lipophilicity is crucial for achieving both solubility and cell permeability.[2] |
| Hydrogen Bond Donors | 2 | The pyrrole N-H and the amine group can act as hydrogen bond donors for target interaction.[2] |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and fluorine atom can act as hydrogen bond acceptors. |
Note: These values are estimations and may vary based on experimental determination.[2]
Table 2: Comparative Analysis of Synthetic Route Reproducibility
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives can be challenging. Reproducibility is influenced by factors like catalyst choice, reaction conditions, and purity of starting materials.[4] Below is a comparison of common synthetic strategies.
| Synthetic Route | Description | Common Challenges & Side Reactions | Reported Yields & Remarks |
| Route 1: Nitration & Reduction | A two-stage process involving the regioselective nitration of a 4-fluoro-7-azaindole core, followed by the reduction of the nitro group to the desired amine.[5][6] | Nitration: Risk of over-nitration, nitration at alternative positions (e.g., C3), oxidation of the pyrrole ring, and N-nitration.[5] Low yields are common without optimization.[5] | Yields are highly variable and depend on the nitrating agent and use of protecting groups. Using milder agents or protecting the pyrrole nitrogen can improve regioselectivity.[5] |
| Route 2: Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form the C-N bond, typically starting from a 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.[5] | Amination: Potential for hydrodehalogenation (reductive cleavage of the C-Br bond).[5] Catalyst deactivation due to coordination of nitrogen atoms in the azaindole core to the palladium center.[5] | The choice of palladium catalyst and ligands significantly impacts yield.[4] For instance, Brettphos precatalysts have shown effectiveness in similar systems.[4] |
| Alternative Scaffolds | Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are common alternatives, serving as bioisosteres.[4][7] | Synthetic complexity can vary. Challenges often involve achieving the desired substitution pattern. | High yields have been reported for specific derivatives via methods like carbonyl-amine condensation.[7] |
Table 3: Performance Comparison of Derived Inhibitors vs. Alternatives
Derivatives of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine are primarily evaluated for their inhibitory potency against various kinases. The half-maximal inhibitory concentration (IC50) is a key performance metric.
| Target Kinase | Representative 1H-pyrrolo[2,3-b]pyridine-based Inhibitor (IC50) | Alternative Small-Molecule Inhibitor Class (IC50) |
| FGFR1 | Data not specified, but derivatives show potent activity.[4] | PD173074 (5 nM) |
| FGFR2 | Data not specified, but derivatives show potent activity.[8] | Dovitinib (8 nM) |
| FGFR3 | Data not specified, but derivatives show potent activity.[8] | AZD4547 (0.6 nM) |
| ALK/ROS1 | Data not specified, but the scaffold is a key component of inhibitors.[1][3] | Crizotinib (ALK IC50 ≈ 20-30 nM) |
| Akt (PKB) | Data not specified, but the scaffold is used to develop selective inhibitors.[1][2] | MK-2206 (Allosteric inhibitor, IC50 ≈ 5 nM) |
Note: A direct comparison is challenging due to variations in assay conditions between studies. The data is intended to be representative.[4]
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental results.
Protocol 1: Synthesis via Nitration and Subsequent Reduction
This protocol describes a common method for synthesizing the title compound.[5][6]
Step 1: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (5 L/kg) at 0-5 °C.[6]
-
Add potassium nitrate (1.05-1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.[5][6]
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring for completion by HPLC or TLC.[5][6]
-
Slowly pour the reaction mixture onto crushed ice/water.[6]
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to afford 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.[5][6]
-
The crude product can be purified by silica gel column chromatography.[5]
Step 2: Reduction to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
-
To a solution of 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a solvent such as ethanol, add tin(II) chloride dihydrate (5.0 eq).[5]
-
Heat the reaction mixture to reflux for approximately 4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Neutralize the residue with an aqueous base solution (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final product.[5]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol outlines a key cross-coupling step.[1][5]
-
To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the protected 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a suitable amine source (e.g., lithium bis(trimethylsilyl)amide, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a ligand (e.g., XPhos or Xantphos, 0.08-0.1 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).[1][5]
-
Add an anhydrous solvent, such as 1,4-dioxane or toluene, via syringe.[1][5]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[1][5]
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water).
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the crude material by flash column chromatography on silica gel to obtain the desired coupled product, which may require a subsequent deprotection step.[1]
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol describes a method to determine the inhibitory activity of synthesized compounds.[8][9]
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate by a target kinase.[8]
-
Procedure: a. In a suitable assay plate, incubate the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations (serial dilution).[8] b. Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period.[8] c. Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and a labeled streptavidin (e.g., allophycocyanin-labeled).[8] d. After a final incubation period, read the TR-FRET signal on a compatible plate reader. e. Calculate the IC50 value (the concentration required to inhibit 50% of kinase activity) by fitting the dose-response data to a curve.[8]
Visualizing Workflows and Pathways
Synthetic and Evaluative Workflow
The following diagram outlines the general workflow for synthesizing and evaluating kinase inhibitors derived from the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Cross-Reactivity Profile of FGFR Inhibitors: AZD4547, Infigratinib, and Dovitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of three prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: AZD4547, a selective FGFR inhibitor with a non-pyrrolopyridine scaffold, and two other inhibitors, Infigratinib and Dovitinib, for which more comprehensive public data is available. While the originally requested "1H-Pyrrolo[2,3-c]pyridin-5-amine" is not extensively characterized in publicly available literature, this guide uses well-documented FGFR inhibitors to illustrate the principles of cross-reactivity profiling, a critical step in preclinical drug development. Understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic window and potential off-target effects.
This document summarizes quantitative data on the inhibitory activity of these compounds against a panel of kinases, provides detailed experimental protocols for key assays, and visualizes relevant experimental workflows and signaling pathways.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety and efficacy. The following tables present the half-maximal inhibitory concentration (IC50) values for AZD4547, Infigratinib, and Dovitinib against their primary targets (FGFRs) and a panel of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Potency Against Primary FGFR Targets
| Kinase | AZD4547 IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) | Dovitinib (TKI258) IC50 (nM) |
| FGFR1 | 0.2[1] | 0.9[2][3] | 8[4] |
| FGFR2 | 2.5[5] | 1.4[2][3] | N/A |
| FGFR3 | 1.8[5] | 1[2][3] | 9[4] |
| FGFR4 | 165[1][5] | 60[2][3] | N/A |
Table 2: Cross-Reactivity Against a Panel of Off-Target Kinases
| Kinase Family | Kinase | AZD4547 IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) | Dovitinib (TKI258) IC50 (nM) |
| VEGFR Family | KDR (VEGFR2) | 24[1] | 180[2] | 13[4] |
| VEGFR1 | N/A | N/A | 10[4] | |
| VEGFR3 | N/A | N/A | 8[4] | |
| PDGFR Family | PDGFRα | >1000 | N/A | 210[4] |
| PDGFRβ | >1000 | N/A | 27[4] | |
| SRC Family | LCK | N/A | 2500[2] | N/A |
| LYN | N/A | 300[2] | N/A | |
| FYN | N/A | 1900[2] | N/A | |
| YES | N/A | 1100[2] | N/A | |
| ABL Family | ABL | N/A | 2300[2] | N/A |
| Other RTKs | c-Kit | >1000 | 750[2] | 2[4] |
| FLT3 | >1000 | N/A | 1[4] | |
| CSF-1R | N/A | N/A | 36[4] | |
| IGFR | 581[1] | N/A | >1000 | |
| Other Kinases | ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PKB, Src, Tie2, PI3-kinase | No Inhibition Detected | N/A | N/A |
N/A: Data not available in the searched sources.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is essential for a clear understanding of the data. The following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Caption: Simplified FGFR Signaling Pathway and Inhibition by AZD4547.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.
Radiometric Kinase Assay (Filter Binding Assay)
This method is considered a gold standard and directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase substrate.
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, while unincorporated [γ-³³P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000)[2]
-
Test inhibitor (serially diluted in DMSO)
-
96-well plates
-
Phosphocellulose filter plates (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add 10 µL of the 3-fold concentrated test inhibitor or DMSO (for control).
-
Add 10 µL of the substrate mixture containing the peptide substrate and [γ-³³P]ATP.[2]
-
Initiate Reaction: Start the reaction by adding 10 µL of the 3-fold concentrated kinase solution to each well. The final reaction volume is 30 µL.[2]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction by adding an excess of phosphoric acid. Transfer the reaction mixture to the phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LANCE® Ultra)
This is a homogeneous, non-radiometric assay format that is well-suited for high-throughput screening.
Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide. When the Eu-donor and ULight™-acceptor are in close proximity, excitation of the Eu chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits light at 665 nm. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
Materials:
-
Purified kinase
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[6]
-
Test inhibitor (serially diluted in DMSO)
-
Stop solution (e.g., EDTA in LANCE Detection Buffer)
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reaction Setup: To a 384-well plate, add 2.5 µL of the 4-fold concentrated test inhibitor or DMSO.
-
Add 2.5 µL of the 4-fold concentrated kinase solution.
-
Initiate Reaction: Add 5 µL of a 2-fold concentrated solution of ATP and ULight™-labeled substrate to start the reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[6]
-
Stop and Detect: Add 5 µL of the stop/detection mix containing EDTA and the Eu-labeled antibody.
-
Final Incubation: Cover the plate and incubate for another 60 minutes at room temperature to allow for antibody binding.[6]
-
Detection: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (ULight™ acceptor).
-
Data Analysis: Calculate the 665/615 nm emission ratio. The percentage of inhibition is determined relative to DMSO controls, and IC50 values are generated using a dose-response curve fit.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery, providing critical insights into a compound's selectivity and potential for off-target effects. As demonstrated by the comparison of AZD4547, Infigratinib, and Dovitinib, inhibitors targeting the same primary kinase family (FGFR) can have vastly different selectivity profiles. AZD4547 exhibits high selectivity for FGFRs over a range of other kinases. In contrast, Dovitinib is a multi-targeted inhibitor with potent activity against VEGFRs and other receptor tyrosine kinases in addition to FGFRs. Infigratinib shows a profile that is highly selective for the FGFR family but with some off-target activity at higher concentrations.
This comparative guide, while using representative compounds due to the limited public data on "this compound," underscores the importance of comprehensive profiling. The choice between a highly selective and a multi-targeted inhibitor is dependent on the therapeutic strategy, the genetic context of the disease, and the potential for acquired resistance. The detailed protocols and workflows provided herein offer a framework for researchers to conduct their own rigorous cross-reactivity studies, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics.
References
- 1. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Synthetic Routes for 6-Azaindoles: A Guide for Researchers
The 6-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its synthesis has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 6-azaindoles, offering a valuable resource for researchers, scientists, and professionals in drug development.
Key Synthetic Strategies
The synthesis of the 6-azaindole core can be broadly categorized into several key methods, each with its own set of advantages and limitations. The most well-established and widely utilized routes include the Fischer indole synthesis, the Leimgruber-Batcho synthesis, the Bartoli indole synthesis, and various palladium-catalyzed cross-coupling strategies.
Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.[1] While historically considered inefficient for electron-deficient pyridine systems, recent studies have demonstrated its efficacy in the synthesis of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears electron-donating groups.[1][2]
Advantages:
-
Well-established and widely understood methodology.
-
Can be efficient for specific substrates, especially those with electron-donating groups.[1][2]
-
One-pot procedures can be developed.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures.[3]
-
Can lead to mixtures of regioisomers with unsymmetrical ketones.
-
Yields can be low for substrates lacking favorable electronic properties.
Experimental Protocol: General Procedure for Fischer Indole Synthesis of 6-Azaindoles
A solution of the appropriately substituted 3-pyridylhydrazine (1 equivalent) and a ketone or aldehyde (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride). The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-azaindole.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has emerged as a highly versatile and popular method for the preparation of a wide range of indoles, including 6-azaindoles.[4][5] This two-step process begins with the formation of an enamine from a 4-methyl-3-nitropyridine derivative and a formamide acetal, followed by reductive cyclization of the resulting nitroenamine.[4][5]
Advantages:
-
High yields and broad substrate scope.[5]
-
Milder reaction conditions compared to the Fischer indole synthesis.[4]
-
Readily available starting materials.[4]
-
Allows for the synthesis of indoles unsubstituted at the 2- and 3-positions.[5]
Disadvantages:
-
The synthesis of multiply substituted nitropyridine precursors can be challenging.
Experimental Protocol: General Procedure for Leimgruber-Batcho Synthesis of 6-Azaindoles
Step 1: Enamine Formation A solution of a 4-methyl-3-nitropyridine derivative (1 equivalent) in a high-boiling solvent such as N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 equivalents) and optionally a secondary amine like pyrrolidine. The mixture is heated to a high temperature (typically >100 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid or oil and can be used in the next step without further purification.
Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran). A reducing agent is then added. Common reducing systems include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or tin(II) chloride.[4][5] The reaction mixture is stirred at room temperature or with gentle heating until the reduction and cyclization are complete. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is then purified by column chromatography to provide the 6-azaindole.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct and efficient route to 7-substituted indoles and has been successfully applied to the synthesis of 6-azaindoles from the corresponding 3-nitropyridine derivatives.[6][7] The reaction involves the addition of a vinyl Grignard reagent to a nitroarene, followed by a[7][7]-sigmatropic rearrangement and cyclization.[7] The presence of a substituent ortho to the nitro group is generally required for successful reaction.[7]
Advantages:
-
Concise and direct route to substituted azaindoles.[6]
-
Tolerant of a variety of functional groups.
-
Particularly useful for the synthesis of 7-substituted 6-azaindoles.
Disadvantages:
-
Requires at least three equivalents of the Grignard reagent.[7]
-
Yields can be moderate.[6]
-
The reaction is sensitive to steric hindrance around the nitro group.
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis [6]
A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this solution, vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise. The reaction mixture is then warmed to -20 °C and stirred for 8 hours. The reaction is quenched by the slow addition of 150 mL of a 20% aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford 7-chloro-6-azaindole.
Palladium-Catalyzed Syntheses
Modern organometallic chemistry has introduced a variety of palladium-catalyzed methods for the construction of the 6-azaindole nucleus. These methods often offer high efficiency and functional group tolerance. Common strategies include the Sonogashira coupling of a halopyridine with a terminal alkyne followed by cyclization, and the heteroannulation of internal alkynes.[8][9]
Advantages:
-
High yields and excellent functional group tolerance.
-
Mild reaction conditions.
-
Allows for the synthesis of highly substituted 6-azaindoles.
Disadvantages:
-
The cost and availability of palladium catalysts and specialized ligands.
-
May require multi-step sequences to prepare the necessary starting materials.
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 6-Azaindoles via Sonogashira Coupling and Cyclization [8]
To a solution of 3,4-dihalopyridine (1 equivalent) and a terminal alkyne (1.1 equivalents) in a suitable solvent mixture (e.g., triethylamine and DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The reaction mixture is stirred at room temperature or heated until the Sonogashira coupling is complete. An amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., Xantphos) are then added, and the mixture is heated to effect C-N coupling and subsequent cyclization. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the desired 6-azaindole.
Quantitative Data Summary
| Synthetic Route | Starting Material | Product | Yield (%) | Reference |
| Bartoli Synthesis | 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 | [6] |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 | [6] | |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 | [6] | |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 | [6] | |
| Palladium-Catalyzed | 3,4-Dibromopyridine and Phenylacetylene | 2-Phenyl-6-azaindole | up to 80 | [8] |
| Fischer Synthesis | 6-Methoxypyrid-3-ylhydrazine and various aldehydes/ketones | Substituted 6-azaindoles | Good to very good | [1][2] |
| Leimgruber-Batcho | 4-Methyl-3-nitropyridine derivatives | Substituted 6-azaindoles | High | [5] |
Note: Yields for the Fischer and Leimgruber-Batcho syntheses are often reported as qualitative descriptors like "good" or "high" in review articles, with specific yields being highly substrate-dependent.
Visualizing the Synthetic Pathways
Fischer Indole Synthesis
References
- 1. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - Organic Letters - Figshare [acs.figshare.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 9. Synthesis of Trisubstituted 6-Azaindoles via Palladium-catalyzed Heteroannulation -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-Pyrrolo[2,3-c]pyridin-5-amine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of 1H-Pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic amine compound. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
Disclaimer: This guide is based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and confer with your institution's Environmental Health and Safety (EHS) department for local and national regulations.
Immediate Safety and Handling Precautions
Based on data from related compounds, this compound should be treated as a hazardous substance. It may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation.[1] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE):
The following table summarizes the necessary PPE to be worn when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN166 (EU) or NIOSH (US) standards.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or other protective clothing.[2] | Minimizes contamination of personal clothing. |
| Respiratory Protection | A dust mask (e.g., N95) or other approved respiratory protection should be used if handling fine powders or if dust generation is likely.[1] | Prevents inhalation of irritating dust particles. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, well-sealed, and appropriately labeled hazardous waste container.[1] Avoid generating dust during transfer.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, must also be treated as hazardous waste and collected in a dedicated, sealed container.[2]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[2]
-
Store the sealed waste containers in a designated, secure hazardous waste storage area, away from incompatible materials like strong oxidizing agents.[2] Secondary containment is recommended to mitigate any potential leaks.
3. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified professional waste disposal service.[2]
-
Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste. They will ensure that the disposal method, often controlled incineration with flue gas scrubbing, complies with all regulations.[4]
Spill Management
In the event of a spill, the following cleanup procedure should be initiated immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Containment and Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1]
-
After the bulk of the material has been removed, decontaminate the area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
